Casopitant
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGTZCKQRWXCHW-WMTVXVAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F7N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961762 | |
| Record name | Casopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-27-3, 852393-14-7 | |
| Record name | Casopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Casopitant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW679769 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casopitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Casopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Casopitant's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casopitant (B1241461) (codenamed GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] While its clinical development was primarily focused on the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), its mechanism of action within the central nervous system (CNS) holds significant interest for researchers in neuropharmacology.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the CNS, detailing its molecular target, signaling pathways, and available preclinical and clinical data.
Core Mechanism of Action: Neurokinin-1 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the neurokinin-1 (NK1) receptor, the principal receptor for the neuropeptide Substance P (SP).[1][2] In the CNS, the SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including the regulation of emesis, mood, anxiety, and pain processing.[1][4]
High-Affinity Binding to the NK1 Receptor
| Compound | Receptor | Species | Binding Affinity (Ki) | Reference |
| This compound | NK1 | Ferret | 0.16 nmol/L | [5] |
Table 1: Binding Affinity of this compound
Central Nervous System Penetration and Distribution
For a centrally acting agent, the ability to cross the blood-brain barrier is critical. Preclinical studies using radiolabeled [14C]this compound in ferrets have demonstrated that this compound readily penetrates the CNS. Following a single intraperitoneal dose, plasma and brain concentrations of this compound were approximately equal at two hours post-dosing.[5] The parent compound was the predominant radioactive component found in the brain, accounting for approximately 76% of the radioactivity.[5] Two major oxidative metabolites, M1 (hydroxylated this compound) and M2 (ketone product of M1), were also detected in the brain, accounting for approximately 19% and 3% of the radioactivity, respectively.[5] Importantly, both metabolites were found to have a similar potency to the parent compound for the ferret brain cortical NK1 receptor, suggesting they may contribute to the overall pharmacological effect.[5]
| Compound | Tissue | % of Radioactivity | Reference |
| This compound (parent) | Brain | ~76% | [5] |
| Metabolite M1 | Brain | ~19% | [5] |
| Metabolite M2 | Brain | ~3% | [5] |
Table 2: Brain Distribution of this compound and its Major Metabolites in Ferrets
Signaling Pathways
The antagonism of the NK1 receptor by this compound interrupts the downstream signaling cascade initiated by Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This initiates a signaling cascade that results in the generation of intracellular second messengers and subsequent cellular responses. This compound, by competitively blocking the binding of Substance P, prevents the initiation of this cascade.
References
- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Casopitant: A Technical Overview of its Binding Affinity and Selectivity for the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casopitant (B1241461) (codenamed GW679769) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] It has been investigated for its therapeutic potential in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5] this compound competitively binds to and blocks the activity of the NK1 receptor, thereby inhibiting the binding of its endogenous ligand, Substance P.[6] This technical guide provides a detailed overview of the binding affinity and selectivity of this compound for the NK1 receptor, including experimental methodologies and relevant signaling pathways.
Data Presentation
While specific quantitative binding affinity data (such as Ki or IC50 values) for this compound at the human NK1 receptor are not widely available in public literature, preclinical studies have consistently characterized it as a high-affinity antagonist.[1][3] The selectivity of this compound is also well-established, with studies indicating it has little to no significant affinity for a range of other receptors implicated in emesis and other neurological functions.[3]
Table 1: this compound Binding Affinity for the NK1 Receptor
| Target Receptor | Ligand | Species | Affinity |
| Neurokinin-1 (NK1) | This compound | Ferret (brain) | High |
| Neurokinin-1 (NK1) | This compound | Human | High (Inferred from clinical efficacy) |
Note: Specific Ki or IC50 values for human NK1 receptors are not publicly available.
Table 2: this compound Receptor Selectivity Profile
| Receptor Target | Binding Affinity |
| Neurokinin-1 (NK1) | High |
| Dopamine D2 | Low / Negligible |
| Serotonin 5-HT3 | Low / Negligible |
| Muscarinic Cholinergic | Low / Negligible |
| Histamine H1 | Low / Negligible |
Note: This table is based on qualitative descriptions from preclinical studies. Specific binding data across a wide panel of receptors are not publicly detailed.
Experimental Protocols
The binding affinity and selectivity of NK1 receptor antagonists like this compound are typically determined using a combination of in vitro radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay is a standard method to determine the affinity of a test compound (this compound) for a target receptor (NK1) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity NK1 receptor radioligand, such as [125I]Substance P or a radiolabeled non-peptide antagonist.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like aprepitant).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity and reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Cultured cells expressing the NK1 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, only the radioligand and buffer are added.
-
For non-specific binding wells, the radioligand and a saturating concentration of the non-labeled ligand are added.
-
The reaction is initiated by adding the prepared cell membranes.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a Radioligand Competition Binding Assay.
Logical Relationship for Selectivity Assessment
Caption: Logical Flow for Determining Receptor Selectivity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Casopitant
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, intended for laboratory-scale use. The document details a plausible synthetic pathway, purification methodologies, and the analytical characterization of the final compound. Included are experimental protocols derived from analogous synthetic transformations, quantitative data for key parameters, and visualizations of the relevant biological signaling pathway and experimental workflows to aid researchers in their understanding and practical application of this information.
Introduction
This compound, with the IUPAC name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, is a neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor is the preferred receptor for the neuropeptide Substance P, and its antagonism has been a therapeutic target for various conditions, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] This guide outlines a laboratory-scale approach to synthesize and purify this compound, providing researchers with the necessary information to produce this compound for investigational purposes.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the downstream activation of various intracellular signaling pathways, ultimately mitigating the emetic response.
Figure 1: Simplified NK1 Receptor Signaling Pathway and Inhibition by this compound
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the chiral piperidine (B6355638) core and subsequent coupling with the other key fragments. The following represents a plausible synthetic workflow for laboratory-scale preparation.
Figure 2: General Workflow for the Synthesis of this compound
Experimental Protocols
The following protocols are illustrative and may require optimization for specific laboratory conditions.
Step 1: Synthesis of a Chiral Piperidine Intermediate
The synthesis of the chiral piperidine core is a critical part of the overall synthesis. One potential approach involves the asymmetric reduction of a corresponding pyridine (B92270) precursor. While a specific protocol for the exact this compound intermediate is not publicly detailed, a general procedure for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts can be adapted.[1][5]
-
Reaction: Asymmetric hydrogenation of a suitable N-protected 2-(4-fluoro-2-methylphenyl)-4-aminopyridinium salt.
-
Reagents and Conditions:
-
Substrate: N-benzyl-2-(4-fluoro-2-methylphenyl)-4-nitropyridinium bromide (1.0 eq)
-
Catalyst: [Rh(COD)Cl]₂ (0.5 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) (1.1 mol%)
-
Solvent: Methanol
-
Reducing Agent: H₂ (50 atm)
-
Temperature: 50 °C
-
Time: 24 hours
-
-
Procedure:
-
To a high-pressure autoclave, add the pyridinium salt, rhodium precursor, and chiral ligand.
-
Purge the autoclave with nitrogen, then add degassed methanol.
-
Pressurize the autoclave with hydrogen to 50 atm.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Cool the reaction to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting nitro-piperidine is then reduced to the amine, for example, using H₂/Pd-C in ethanol.
-
The amine is then protected (e.g., as a Boc-derivative) for further steps.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Step 2: Coupling with 1-acetylpiperazine
-
Reaction: Reductive amination of the protected piperidin-4-one with 1-acetylpiperazine.
-
Reagents and Conditions:
-
Substrate: N-Boc-(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one (1.0 eq)
-
Reagent: 1-acetylpiperazine (1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (B8407120) (1.5 eq)
-
Solvent: Dichloroethane (DCE)
-
Acid catalyst: Acetic acid (catalytic amount)
-
Temperature: Room temperature
-
Time: 12 hours
-
-
Procedure:
-
Dissolve the piperidinone and 1-acetylpiperazine in DCE.
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 3: Carbamoylation
-
Reaction: Formation of the urea (B33335) linkage.
-
Reagents and Conditions:
-
Substrate: The product from Step 2 after Boc-deprotection and N-methylation (1.0 eq)
-
Reagent: (1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl isocyanate (1.1 eq) or a suitable carbamoyl (B1232498) chloride precursor.
-
Base: Triethylamine (B128534) (1.5 eq)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
Time: 4 hours
-
-
Procedure:
-
Dissolve the piperidine amine in DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of the isocyanate or carbamoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Purification of the final compound is crucial to obtain material of high purity suitable for research purposes. A combination of chromatographic and crystallization techniques is typically employed.
References
- 1. osti.gov [osti.gov]
- 2. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
The Rise and Discontinuation of Casopitant: A Technical Review of a Potent Antiemetic
An In-depth Guide for Researchers and Drug Development Professionals
Foreword
Casopitant (B1241461) (codenamed GW679769), a potent and selective neurokinin-1 (NK1) receptor antagonist, emerged from the laboratories of GlaxoSmithKline as a promising therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its development reached late-stage clinical trials, demonstrating significant efficacy in mitigating these distressing side effects of medical treatments. However, despite its promising clinical performance, the journey of this compound did not culminate in regulatory approval. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the fields of pharmacology and oncology.
Introduction: The Unmet Need in Emesis Control
Chemotherapy-induced nausea and vomiting remains a significant burden for cancer patients, often leading to a decreased quality of life and, in some cases, non-compliance with life-saving treatments. The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. While the introduction of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists in the 1990s marked a significant advancement in managing acute CINV, delayed-onset nausea and vomiting, occurring 24 to 120 hours after chemotherapy, remained a clinical challenge.
The discovery of the role of Substance P, a neuropeptide that exerts its effects through the NK1 receptor, in the emetic reflex pathway opened a new avenue for antiemetic drug development. The NK1 receptor is densely expressed in key areas of the brainstem involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema. Blockade of this receptor was hypothesized to provide a broader spectrum of antiemetic activity, particularly against delayed CINV. This hypothesis spurred the development of a new class of drugs: the NK1 receptor antagonists, with this compound being a prominent second-generation candidate.
Discovery and Preclinical Development of this compound (GW679769)
Preclinical Efficacy in Animal Models
The ferret is a well-established animal model for studying emesis due to its anatomical and physiological similarities to the human emetic reflex. Preclinical studies in ferrets demonstrated that this compound effectively inhibited both acute and delayed emesis induced by the highly emetogenic chemotherapeutic agent, cisplatin (B142131).
Table 1: Summary of Preclinical Pharmacokinetics of this compound in Ferrets
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed following intraperitoneal administration | |
| Brain Penetration | Plasma and brain concentrations approximately equal at 2 hours post-dosing | |
| Metabolism | Primarily metabolized into two major oxidative metabolites (M1 and M2) |
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Substance P, the endogenous ligand for the NK1 receptor, is a key mediator of both central and peripheral emetic signals. Chemotherapeutic agents can induce the release of Substance P in both the gut and the brainstem. By binding to NK1 receptors, Substance P triggers a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting.
This compound acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and initiating this signaling cascade. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a downstream signaling pathway involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cellular response.
Clinical Development: Efficacy and Safety in Humans
This compound underwent a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its efficacy and safety in preventing CINV and PONV.
Pharmacokinetics in Humans
Pharmacokinetic studies in healthy volunteers and patients revealed that this compound is orally bioavailable and demonstrates a pharmacokinetic profile suitable for once-daily dosing. The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4. This raised considerations for potential drug-drug interactions, particularly with other drugs metabolized by the same enzyme.
Table 2: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Reference |
| Volume of Distribution | 300 L | |
| Clearance | 55 L/h | |
| Cmax (150 mg single dose) | ~16% increase with dexamethasone (B1670325) and ondansetron | |
| AUC (150 mg single dose) | ~28% increase with dexamethasone and ondansetron |
Phase II Clinical Trials
Phase II studies were designed to establish the optimal dose and to obtain initial evidence of the efficacy of this compound. A large, randomized, double-blind, placebo-controlled Phase II trial in patients receiving moderately emetogenic chemotherapy (MEC) demonstrated that this compound, in combination with a 5-HT3 antagonist (ondansetron) and dexamethasone, significantly improved the complete response (CR) rate (defined as no emesis and no use of rescue medication) compared to the control group.
Table 3: Efficacy of this compound in a Phase II Trial for MEC-induced CINV (Overall Phase: 0-120 hours)
| Treatment Group | Complete Response (CR) Rate | p-value vs. Control | Reference |
| Control (Ondansetron + Dexamethasone) | 69.4% | - | |
| This compound 50 mg + Control | 80.8% | 0.0127 | |
| This compound 100 mg + Control | 78.5% | 0.0127 | |
| This compound 150 mg + Control | 84.2% | 0.0127 |
Phase III Clinical Trials
The promising results from Phase II led to a robust Phase III program to confirm the efficacy and safety of this compound in larger patient populations for both MEC and highly emetogenic chemotherapy (HEC).
A multinational, randomized, double-blind, placebo-controlled Phase III trial in over 1,900 patients receiving MEC (primarily anthracycline and cyclophosphamide-based regimens) confirmed the superiority of this compound-containing regimens over the standard of care.
Table 4: Efficacy of this compound in a Phase III Trial for MEC-induced CINV (Overall Phase: 0-120 hours)
| Treatment Group | Complete Response (CR) Rate | p-value vs. Control | Reference |
| Control (Ondansetron + Dexamethasone) | 59% | - | |
| This compound (150 mg PO, Day 1) + Control | 73% | < 0.0001 | |
| This compound (150 mg PO Day 1, 50 mg PO Days 2-3) + Control | 73% | < 0.0001 | |
| This compound (90 mg IV Day 1, 50 mg PO Days 2-3) + Control | 74% | < 0.0001 |
In patients receiving HEC, primarily high-dose cisplatin, the addition of this compound to a standard antiemetic regimen of a 5-HT3 antagonist and dexamethasone also resulted in a statistically significant and clinically meaningful improvement in the control of CINV.
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The incidence of adverse events was broadly similar between the this compound and control arms. The most commonly reported adverse events were consistent with those expected in a population of patients receiving chemotherapy.
Table 5: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency | Reference |
| Neutropenia | Similar across treatment arms | |
| Alopecia | Similar across treatment arms | |
| Fatigue | Similar across treatment arms | |
| Leukopenia | Similar across treatment arms | |
| Constipation | Similar across treatment arms |
Discontinuation of Regulatory Filings
Despite the positive efficacy and safety data from the extensive Phase III program, GlaxoSmithKline announced in September 2009 the difficult decision to discontinue the regulatory filings for this compound (brand names Zunrisa/Rezonic). The company stated that this decision was made after consultation with regulatory authorities and was based on the assessment that "significant further safety data would be required to support the registration of this compound on a worldwide basis, which would take a considerable time to produce." The specific nature of the required safety data was not publicly disclosed by the company.
Experimental Protocols
NK1 Receptor Binding Assay
The affinity of this compound for the NK1 receptor was likely determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods for such assays.
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human NK1 receptor. Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis Model in Ferrets
The antiemetic efficacy of this compound was evaluated in the cisplatin-induced emesis model in ferrets, a standard preclinical model for CINV.
Protocol:
-
Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and handling procedures.
-
Dosing: Animals are pre-treated with either the test compound (this compound) at various doses or the vehicle control, typically administered orally or intraperitoneally.
-
Induction of Emesis: After a set pre-treatment time, emesis is induced by the administration of a high dose of cisplatin (e.g., 10 mg/kg, intraperitoneally).
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, or longer for delayed emesis), and the number of retches and vomits are recorded by a trained observer.
-
Data Analysis: The primary endpoints are the total number of emetic episodes (retches and vomits) and the latency to the first emetic episode. The efficacy of the test compound is determined by its ability to significantly reduce the number of emetic episodes compared to the vehicle control group.
Conclusion
This compound represented a significant effort in the development of a second-generation NK1 receptor antagonist for the management of CINV and PONV. Its journey through extensive preclinical and clinical development showcased a promising efficacy and safety profile, validating the therapeutic potential of targeting the Substance P/NK1 receptor pathway. The ultimate decision to withdraw its regulatory filings, based on the need for additional long-term safety data, underscores the rigorous and often unpredictable nature of drug development. The story of this compound provides a valuable case study for the scientific community, highlighting both the successes in rational drug design and the significant hurdles that must be overcome to bring a new therapeutic agent to patients. The wealth of data generated during its development continues to contribute to our understanding of the neurobiology of emesis and the pharmacology of NK1 receptor antagonists.
In Vitro Evaluation of Casopitant's Effect on Substance P Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casopitant (GW679769) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] This technical guide provides an in-depth overview of the in vitro evaluation of this compound's effect on Substance P signaling. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of NK1 receptor antagonists and related drug development.
Introduction to Substance P and the NK1 Receptor
Substance P, an eleven-amino acid neuropeptide, is a key mediator in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][4] It exerts its effects primarily through the G protein-coupled neurokinin-1 (NK1) receptor.[3] The activation of the NK1 receptor by Substance P initiates a signaling cascade that is a critical target for therapeutic intervention in several clinical conditions.[5] NK1 receptor antagonists, such as this compound, competitively block the binding of Substance P, thereby inhibiting its downstream effects.[5][6]
This compound: A Potent and Selective NK1 Receptor Antagonist
This compound is a centrally-acting NK1 receptor antagonist that has been investigated for its antiemetic and anxiolytic properties.[7][8] In vitro studies have demonstrated its high affinity and selectivity for the NK1 receptor.[6][9]
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the available quantitative data on this compound's in vitro activity.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Species | Assay Type | K_i_ (nM) | Reference |
| This compound | NK1 | Ferret | Radioligand Binding | 0.16 | [8] |
| This compound | Human NK1 | Human | Radioligand Binding | Data not available |
Table 2: Functional Antagonism of Substance P-Induced Signaling by this compound
| Compound | Assay Type | Cell Line | Parameter | IC_50_ (nM) | Reference |
| This compound | Calcium Mobilization | Human NK1 expressing cells | Inhibition of Substance P-induced Ca²⁺ release | Data not available | |
| This compound | IP_3_ Accumulation | Human NK1 expressing cells | Inhibition of Substance P-induced IP_3_ production | Data not available | |
| This compound | ERK Phosphorylation | Human NK1 expressing cells | Inhibition of Substance P-induced ERK phosphorylation | Data not available |
Signaling Pathways
Substance P/NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[3]
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro NK1 Receptor Binding Assay
This assay determines the binding affinity of this compound to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-specific Binding Control: High concentration of unlabeled Substance P.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Scintillation Fluid and Counter.
Protocol:
-
Membrane Preparation: Homogenize NK1 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), unlabeled Substance P (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro NK1 receptor binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
Materials:
-
Cells: Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Substance P.
-
Antagonist: this compound at various concentrations.
-
Fluorescence Plate Reader.
Protocol:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Add a solution of Substance P to each well to stimulate the NK1 receptor.
-
Real-time Measurement: Immediately begin measuring the change in fluorescence over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the Substance P-induced calcium response and calculate the IC₅₀ value.
Caption: Workflow for a calcium mobilization assay.
Inositol Phosphate (IP₃) Accumulation Assay
This assay quantifies the functional antagonism of this compound by measuring the inhibition of Substance P-induced IP₃ production.
Materials:
-
Cells: Cells stably expressing the human NK1 receptor.
-
Radiolabel: [³H]-myo-inositol.
-
Stimulation Buffer: HBSS containing LiCl.
-
Agonist: Substance P.
-
Antagonist: this compound at various concentrations.
-
Anion-exchange Chromatography Columns.
-
Scintillation Counter.
Protocol:
-
Cell Labeling: Incubate the NK1 receptor-expressing cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound.
-
Stimulation: Add Substance P in the presence of LiCl (to inhibit inositol monophosphatase and allow IP₃ to accumulate) and incubate for a defined period.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphates using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-IP₃ using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of this compound on Substance P-induced IP₃ accumulation and calculate the IC₅₀ value.
Conclusion
This compound is a potent and selective NK1 receptor antagonist that effectively blocks Substance P signaling in vitro. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the in vitro characterization of this compound and other NK1 receptor antagonists. While specific quantitative data for this compound at the human NK1 receptor is not extensively available in public literature, the methodologies described herein can be employed to generate such data. Further research focusing on the downstream effects of this compound, such as on ERK phosphorylation, would provide a more complete understanding of its mechanism of action.
References
- 1. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Substance P: immuno-allergic implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Casopitant: A Preclinical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Casopitant (B1241461), a potent and selective neurokinin-1 (NK-1) receptor antagonist. The data presented herein, derived from various animal models, offers critical insights for researchers and professionals involved in drug development and discovery.
Executive Summary
This compound demonstrates rapid absorption and extensive metabolism in key preclinical species, including mice, rats, dogs, and ferrets. The primary route of elimination is through metabolism, with subsequent excretion predominantly in the feces. While the parent compound is a major circulating component, a complex array of metabolites is formed through oxidative pathways, N-dealkylation, and glucuronidation. Notably, some metabolites show significant accumulation in tissues, a factor that warrants careful consideration in long-term toxicity studies. This document summarizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the core metabolic pathways and experimental workflows.
Pharmacokinetic Profiles in Animal Models
This compound has been evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters observed in these studies.
Table 1: Single-Dose Oral Pharmacokinetics of [¹⁴C]this compound in Mice, Rats, and Dogs
| Species | Sex | Dose (mg/kg) | Tmax (h) |
| Mouse | Male & Female | Not Specified | 0.5 - 2 |
| Rat | Male | Not Specified | 0.5 - 2 |
| Rat | Female | Not Specified | 0.5 - 2 |
| Dog | Male & Female | Not Specified | 0.5 - 2 |
Data extracted from a study on the metabolic disposition of this compound.[1][2]
Table 2: Circulating and Tissue Metabolites of this compound in Rats and Dogs
| Species | Matrix | Major Components |
| Rat | Plasma | This compound, M12 (oxidized deacetylated), M13 (hydroxylated piperazine), M31 (N-dealkylated piperazine), M134 (N-dealkylated piperazine) |
| Tissues | This compound, M31, M134, M76 (N-deacetylated), M200 (N-deacetylated N,N-deethylated) | |
| Dog | Plasma | This compound, M12, M13, M31, M134 |
| Tissues | This compound, M31, M134, M76, M200 | |
| Dog (26-week study) | Myocardium | M200, M134 |
This table summarizes the principal identified metabolites in circulation and tissues following repeated oral administration of [¹⁴C]this compound.[3]
Table 3: Brain Penetration of [¹⁴C]this compound in Ferrets
| Compound | Percentage of Radioactivity in Brain Extracts |
| This compound (Parent) | ~76% |
| M1 (Hydroxylated this compound) | ~19% |
| M2 (Ketone product of M1) | ~3% |
Data from a study on the pharmacokinetics and brain penetration of this compound in the ferret model following a single intraperitoneal dose.[4]
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in animal models, primarily through oxidation.[1][2] Other significant pathways include the loss of the N-acetyl group, N-demethylation, and modifications of the piperazine (B1678402) ring, leading to its opening and cleavage.[1][2] Some of the resulting oxidized products also undergo conjugation with glucuronic acid.[1][2] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme involved in the metabolism of this compound.[5] Interestingly, this compound acts as a substrate, an inhibitor, and an inducer of CYP3A4, indicating a complex potential for drug-drug interactions.[5]
Caption: Metabolic Pathway of this compound in Animal Models.
Experimental Protocols
The preclinical evaluation of this compound utilized established methodologies to characterize its pharmacokinetic and metabolic profile.
Animal Models
Studies were conducted in various animal models, including:
-
Mice: Specific strains were used for disposition studies.[1][2]
-
Rats: Sprague-Dawley rats were a common model for metabolism and tissue distribution studies.[1][2][3]
-
Dogs: Beagle dogs were used for pharmacokinetic and long-term toxicity studies.[1][2][3]
-
Ferrets: This model was specifically used to assess anti-emetic efficacy and brain penetration due to their human-like emetic response.[4]
Animals were housed under standard environmental conditions with access to a standard diet and water ad libitum.[2] For oral administration studies, food was typically withheld prior to dosing.[2]
Drug Administration and Sample Collection
-
Administration: this compound, often radiolabeled with [¹⁴C], was administered orally as a single or repeated dose.[1][2][3] In ferret studies, intraperitoneal administration was also used.[4]
-
Sample Collection:
-
Blood/Plasma: Serial blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolites.[1][2]
-
Tissues: At the termination of the studies, various tissues, including the liver, lungs, and myocardium, were collected to assess drug distribution.[3]
-
Excreta: Urine and feces were collected to determine the routes and extent of excretion.[1][2]
-
Caption: General Workflow for a Preclinical Pharmacokinetic Study of this compound.
Bioanalytical Methods
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of this compound and its major metabolites (M12, M13, and M31) in dog and rat plasma.[6]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) containing stable labeled internal standards was employed to extract the analytes from plasma.[6]
-
Chromatography: Reversed-phase chromatography was used for the separation of this compound and its metabolites.[6]
-
Detection: A turboionspray positive ion detection with multiple reaction monitoring was utilized for quantification.[6]
-
Quantification Limits: The lower and upper limits of quantification for this compound and its metabolites were 15 and 15,000 ng/mL, respectively, using a 50 µL plasma sample.[6]
This method demonstrated good precision and accuracy and was deemed suitable for supporting long-term toxicology studies.[6]
Key Findings and Implications
-
Rapid Absorption and Extensive Metabolism: this compound is rapidly absorbed following oral administration in multiple species, followed by extensive metabolism. This suggests that first-pass metabolism may play a significant role in its oral bioavailability.
-
Tissue Accumulation of Metabolites: The accumulation of certain metabolites, such as M200 and M134, in tissues like the myocardium, particularly in long-term studies, is a critical finding.[3] This highlights the importance of characterizing the pharmacology and toxicology of major metabolites in addition to the parent drug.
-
Fecal Excretion: The primary route of elimination is via the feces, indicating that biliary excretion is a major clearance mechanism.[1][2]
-
CYP3A4 Interactions: The complex interplay of this compound with CYP3A4 as a substrate, inhibitor, and inducer suggests a high potential for drug-drug interactions.[5] This is a crucial consideration for clinical development, especially when co-administered with other drugs metabolized by this enzyme.
-
Brain Penetration: this compound effectively crosses the blood-brain barrier in ferrets, with the parent compound being the predominant species in the brain.[4] This is consistent with its mechanism of action as a centrally-acting NK-1 receptor antagonist.
References
- 1. Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue distribution and characterization of drug-related material in rats and dogs after repeated oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and its three major metabolites in dog and rat plasma by positive ion liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of Casopitant Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Casopitant (B1241461), a potent and selective neurokinin-1 (NK-1) receptor antagonist. Understanding the biotransformation of a drug candidate is critical for evaluating its efficacy, safety, and drug-drug interaction potential. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in the characterization of this compound metabolites.
Introduction to this compound Metabolism
This compound, chemically known as [1-piperidinecarboxamide,4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)-ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-(2R,4S)], undergoes extensive metabolism following administration.[1] Studies in humans have shown that negligible amounts of the parent compound are excreted unchanged, indicating that biotransformation is the primary route of elimination.[1][2] The metabolic profile of this compound is complex, involving multiple enzymatic pathways primarily mediated by the cytochrome P450 system.[1][2][3]
The primary enzyme responsible for this compound's metabolism is Cytochrome P450 3A4 (CYP3A4).[3] this compound is not only a substrate of CYP3A4 but also acts as both an inhibitor and an inducer of this enzyme.[3] This complex interaction with CYP3A4 underscores the importance of studying its metabolic profile to predict and manage potential drug-drug interactions.[3][4][5] Furthermore, a major circulating metabolite of this compound has been shown to be an inhibitor of CYP3A4 in its own right, adding another layer of complexity to its pharmacokinetic profile.[3]
Metabolic Pathways of this compound
The biotransformation of this compound involves a variety of phase I and phase II reactions. The principal metabolic routes identified include multiple oxidations, deacetylation, and modifications to the piperazine (B1678402) group.[1][2]
Key metabolic reactions include:
-
Oxidation: This is a predominant route, leading to hydroxylated derivatives.[1][2]
-
Deacetylation: The loss of the N-acetyl group from the piperazine moiety is a key step, often followed by further oxidation.[1][2]
-
Piperazine Ring Modification: This includes the opening and subsequent cleavage of the piperazine ring, resulting in a complex pattern of metabolites.[1][2]
-
N-demethylation: This has also been observed as a metabolic route.[2]
-
Conjugation (Phase II): While phase I metabolism is dominant, some phase II metabolites, particularly glucuronide conjugates, have been observed, mainly in urine.[1][2]
The diagram below illustrates the primary metabolic pathways of this compound.
Identified Metabolites of this compound
Metabolite profiling studies in plasma, urine, and feces have identified several key metabolites. The main circulating metabolites are a result of oxidation and deacetylation.[1]
-
M13 (GSK525060): A hydroxylated derivative of this compound, identified as one of the main circulating metabolites in humans, dogs, and female rats.[1][2] This metabolite is also an inhibitor of CYP3A4.[3]
-
M12 (GSK631832): A deacetylated and subsequently oxidized metabolite, which is particularly prominent in circulation after oral administration.[1]
-
M1 and M2 (Ferret-specific): In ferret brain tissue, the major metabolites were identified as hydroxylated this compound (M1) and its corresponding ketone product (M2).[6]
| Metabolite ID | Code Name | Metabolic Transformation | Biological Matrix | Species | Relative Abundance/Notes |
| M13 | GSK525060 | Hydroxylation | Plasma | Human, Dog, Rat | A major circulating metabolite.[1][2] Also a CYP3A4 inhibitor.[3] |
| M12 | GSK631832 | Deacetylation & Oxidation | Plasma | Human | A major circulating metabolite, especially after oral dosing.[1] |
| M1 | - | Hydroxylation | Brain | Ferret | Accounted for ~19% of radioactivity in brain extracts.[6] |
| M2 | - | Oxidation of M1 (Ketone) | Brain | Ferret | Accounted for ~3% of radioactivity in brain extracts.[6] |
| Phase II | - | Glucuronidation | Urine | Human | Observed, but less prominent than Phase I metabolites.[1] |
Experimental Protocols for Metabolite Identification
The characterization of this compound metabolites has employed a combination of in vivo and in vitro methods, utilizing advanced analytical techniques.
A clinical study was conducted to determine the disposition and metabolic profile of this compound in healthy male subjects.[1]
-
Study Design: A single-sequence study involving the administration of radiolabeled [¹⁴C]this compound via a single 90 mg intravenous (i.v.) infusion and a single 150 mg oral dose.[1]
-
Sample Collection: Blood, urine, and feces were collected at frequent intervals post-dosing to capture the absorption, distribution, metabolism, and excretion profile.[1]
-
Sample Preparation: Plasma was separated from whole blood. Urine and fecal samples were homogenized for analysis. For metabolite identification, samples often undergo extraction (e.g., liquid-liquid or solid-phase extraction) to concentrate analytes and remove interfering matrix components.[7][8]
-
Analytical Methodology:
-
Metabolite Profiling: Samples were analyzed by high-performance liquid chromatography (HPLC) for separation of the parent drug and its metabolites.[1]
-
Detection and Quantification: The HPLC system was coupled with off-line radiodetection to trace all drug-related material from the [¹⁴C]this compound dose.[1]
-
Structural Elucidation: Mass spectrometry (MS) was used for the identification and structural characterization of metabolites.[1] Further characterization of metabolites in urine was performed using ¹H-NMR spectroscopy.[1]
-
In vitro systems are essential for identifying metabolic pathways and investigating specific enzyme involvement.[3][5]
-
Test Systems: Pooled human liver microsomes (HLM) or cryopreserved human hepatocytes are commonly used.[5][9] HLM contains phase I enzymes, while hepatocytes contain both phase I and phase II enzymes.
-
Incubation Procedure:
-
This compound is incubated with the test system (e.g., HLM at 0.5-1.0 mg/mL protein concentration) in a buffered solution.
-
For phase I metabolism, a cofactor-regenerating system (e.g., NADPH regenerating system) is added to initiate the enzymatic reactions. Control incubations without the cofactor are run to assess non-enzymatic degradation.[10]
-
The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[10]
-
-
Sample Analysis:
-
After termination, samples are centrifuged to remove precipitated proteins.
-
The supernatant is collected, potentially concentrated, and reconstituted in a suitable mobile phase for analysis.[10]
-
Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS), such as Q-TOF MS, is employed for accurate mass measurements, which helps in determining the elemental composition of metabolites.[6][8]
-
The following diagram outlines a typical workflow for the identification and characterization of drug metabolites from an in vivo study.
Conclusion
This compound is extensively metabolized in humans, primarily through oxidation and deacetylation pathways mediated largely by CYP3A4.[1][3] The major circulating metabolites, M13 (hydroxylated) and M12 (deacetylated-oxidized), have been successfully identified and characterized.[1] The characterization process relies on a combination of in vivo studies with radiolabeled compounds and in vitro experiments using human-derived systems.[1][5] Advanced analytical techniques, particularly high-resolution LC-MS, are indispensable for the structural elucidation and quantification of these metabolites.[6][7] The complex role of this compound as a substrate, inhibitor, and inducer of CYP3A4, along with the inhibitory activity of its major metabolite, highlights the critical need for thorough metabolic characterization in drug development to ensure patient safety and therapeutic efficacy.[3]
References
- 1. Disposition and metabolism of radiolabeled this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. benchchem.com [benchchem.com]
Casopitant: A Pharmacological Probe for Tachykinin Pathways - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Casopitant (B1241461) as a pharmacological tool for the investigation of tachykinin signaling pathways. This compound, a potent and selective neurokinin-1 (NK1) receptor antagonist, offers a valuable means to dissect the physiological and pathological roles of Substance P and other tachykinins. This document outlines its mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to this compound and the Tachykinin System
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP is the preferred endogenous ligand for the NK1 receptor.[1]
This compound (GW679769) is a highly selective, non-peptide antagonist of the NK1 receptor.[2][3] Its ability to block the binding of SP and subsequent downstream signaling makes it an invaluable tool for elucidating the specific contributions of the SP-NK1 pathway in various biological systems. While clinically investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV), its potent and selective antagonism provides a powerful pharmacological instrument for preclinical research.[3][4][5]
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P. This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the initiation of intracellular signaling cascades. The primary signaling pathway activated by the NK1 receptor is the Gαq pathway, which leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][6] By inhibiting these initial steps, this compound effectively silences the cellular responses mediated by SP-NK1 receptor activation.
Data Presentation: Pharmacological Profile of this compound
Quantitative data on the pharmacological properties of this compound are essential for designing and interpreting experiments. The following tables summarize the available data. Note: Specific in vitro quantitative data for this compound, such as Ki and IC50 values for the human NK1 receptor, are not widely available in the public domain. Data for other well-characterized NK1 receptor antagonists are provided for comparative purposes.
Table 1: In Vitro Receptor Binding and Functional Antagonism of NK1 Receptor Antagonists
| Compound | Receptor/Species | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Reference |
| This compound | Ferret NK1 | Radioligand Binding | 0.16 | - | - | [7] |
| Aprepitant | Human NK1 | Radioligand Binding | - | 0.1-0.9 | - | [7] |
| Netupitant | Human NK1 | Radioligand Binding | 1.0 | - | - | [7] |
| Rolapitant | Human NK1 | Radioligand Binding | 0.66 | - | - | [7] |
| Netupitant | Human NK1 (CHO cells) | Calcium Mobilization | - | - | 8.87 | [8][9] |
| Pronetupitant | Human NK1 (CHO cells) | Calcium Mobilization | - | - | 8.72 | [10] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Emetic/Behavioral Stimulus | This compound Dose | Route | Effect | Reference |
| Delayed Emesis | Ferret | Cisplatin (B142131) (5 mg/kg, i.p.) | ≥0.5 mg/kg | i.p. | Complete rescue from emetic events | [6] |
| Delayed Emesis | Ferret | Cisplatin (5 mg/kg, i.p.) | Dose-dependent | i.p. | Reduction in nausea-like behaviors | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a pharmacological tool. The following sections provide outlines for key in vitro and in vivo experiments.
In Vitro Assays
4.1.1. NK1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-labeled Substance P (for determination of non-specific binding).
-
This compound or other test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in a 96-well plate.
-
For total binding, omit the competitor. For non-specific binding, include a saturating concentration of unlabeled Substance P.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
4.1.2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
-
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
NK1 receptor agonist (e.g., Substance P or a selective agonist like GR73632).
-
This compound or other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an NK1 receptor agonist (typically an EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.
-
4.1.3. Inositol Phosphate (IP) Accumulation Assay
This assay provides a measure of the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Materials:
-
Cells expressing the NK1 receptor.
-
[³H]-myo-inositol or a commercial HTRF-based IP-One assay kit.
-
Lithium chloride (LiCl) to inhibit IP1 degradation.
-
NK1 receptor agonist.
-
This compound or other test compounds.
-
-
Procedure (HTRF-based):
-
Plate cells in a suitable microplate.
-
Pre-incubate cells with varying concentrations of this compound in a stimulation buffer containing LiCl.
-
Stimulate cells with an NK1 receptor agonist.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for binding of the detection reagents.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the IC50 value for this compound's inhibition of the agonist-induced IP1 accumulation.
-
In Vivo Models
4.2.1. Cisplatin-Induced Emesis in Ferrets
The ferret is a gold-standard model for studying emesis as its vomiting reflex is similar to that of humans.
-
Animals: Male or female ferrets.
-
Procedure:
-
Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce both acute and delayed emesis.[6][11]
-
Administer this compound at various doses and time points (prophylactic or therapeutic) via a relevant route (e.g., intraperitoneally or orally).
-
Observe the animals for a defined period (e.g., up to 72 hours for delayed emesis) and record the number of retches and vomits.
-
Nausea-like behaviors (e.g., forward and backward movements, lip licking) can also be quantified.
-
Analyze the dose-dependent effect of this compound on reducing the frequency of emetic episodes and nausea-like behaviors.
-
4.2.2. NK1 Agonist-Induced Foot Tapping in Gerbils
This model is used to assess the central activity of NK1 receptor antagonists.
-
Animals: Male gerbils.
-
Procedure:
-
Administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).[12]
-
This induces a characteristic foot-tapping behavior.
-
Pre-treat animals with this compound at various doses via a systemic route (e.g., intraperitoneally or orally).
-
Observe the animals and quantify the number of foot taps (B36270) over a defined period.
-
Determine the dose of this compound required to inhibit the agonist-induced foot tapping, providing an in vivo measure of central NK1 receptor blockade.
-
Visualizations: Pathways and Workflows
Tachykinin NK1 Receptor Signaling Pathway
Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing an NK1 Receptor Antagonist
Caption: A logical workflow for the preclinical pharmacological characterization of an NK1 receptor antagonist like this compound.
Conclusion
This compound is a potent and selective pharmacological tool for the investigation of tachykinin pathways mediated by the NK1 receptor. Its utility spans from in vitro binding and functional assays to in vivo models of central and peripheral NK1 receptor function. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively employ this compound in their studies to further unravel the complex roles of Substance P and the NK1 receptor in health and disease. While some specific quantitative data for this compound remain proprietary, the provided information and comparative data for other NK1 antagonists offer a solid framework for experimental design and interpretation.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. In vitro and in vivo pharmacological characterization of Pronetupitant, a prodrug of the neurokinin 1 receptor antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. neuron.mefst.hr [neuron.mefst.hr]
The Structural Landscape of Casopitant and its Analogues: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structural features governing the potent and selective antagonism of the Neurokinin-1 receptor by Casopitant.
Core Structure and Pharmacophore of this compound
This compound, chemically known as (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, is a complex molecule with several key structural features that contribute to its high affinity and selectivity for the NK1 receptor.[1] The core structure can be dissected into several key pharmacophoric elements:
-
Piperidine (B6355638) Scaffold: The central piperidine ring serves as a rigid scaffold, appropriately positioning the key substituent groups for optimal interaction with the NK1 receptor binding pocket.
-
3,5-Bis(trifluoromethyl)phenyl Ethyl Group: This bulky, lipophilic group is a common feature in many high-affinity NK1 receptor antagonists.[2] It is believed to occupy a deep hydrophobic pocket within the receptor.
-
4-Fluoro-2-methylphenyl Group: This substituent at the 2-position of the piperidine ring contributes to the overall binding affinity and selectivity.
-
N-Methylcarboxamide Linker: This linker connects the piperidine scaffold to the 3,5-bis(trifluoromethyl)phenyl ethyl moiety.
-
4-Acetylpiperazinyl Group: This moiety at the 4-position of the piperidine ring is crucial for the compound's properties, including solubility and pharmacokinetic profile.
Quantitative Analysis of NK1 Receptor Antagonists
Precise quantitative data is essential for comparing the potency of different NK1 receptor antagonists. While a comprehensive dataset for a series of this compound analogues is not publicly available, the following table summarizes the binding affinities of this compound and other notable NK1 receptor antagonists. This data provides a valuable context for understanding the potency of this compound.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound | NK1 | - | 0.16 | Ferret | [GlaxoSmithKline, unpublished data] |
| Aprepitant | NK1 | 0.1 | 0.2 | Human | [Hargreaves et al., 2011] |
| Netupitant | NK1 | 0.95 | - | Human | [Hoffmann et al., 2006] |
| Rolapitant | NK1 | 0.68 | - | Human | [Duffy et al., 2012] |
| CP-99,994 | NK1 | 0.18 | - | Human | [Snider et al., 1991] |
| L-733,060 | NK1 | 0.3 | - | Human | [MacLeod et al., 1993] |
Insights from Related Structural Analogues
Although direct SAR studies on this compound are limited in the public domain, research on related 4,4-disubstituted piperidine NK1 antagonists provides valuable insights into the structural requirements for high affinity. Studies have shown that for high NK1 affinity, the benzyl (B1604629) ether side chain, analogous to this compound's 3,5-bis(trifluoromethyl)phenyl ethyl group, must be 3,5-disubstituted and highly lipophilic.[2] The 3,5-bis(trifluoromethyl)benzyl ether was identified as an optimal side chain in that series, exhibiting an IC50 of 0.95 nM for the human NK1 receptor.[2] Furthermore, these studies indicated that the piperidine nitrogen can tolerate a range of substituents, including acyl and sulfonyl derivatives, while maintaining high affinity.[2]
Patent literature from GlaxoSmithKline on pyrrolidine (B122466) and piperidine derivatives as NK1 antagonists further underscores the importance of the core heterocyclic scaffold and the nature of the substituents in achieving potent antagonism.[3][4] These patents describe a range of analogues with modifications to the piperidine and related rings, as well as variations in the linker and substituent groups, providing a glimpse into the chemical space explored during the development of compounds like this compound.
Experimental Protocols
The determination of binding affinity for NK1 receptor antagonists is typically performed using competitive radioligand binding assays. Below is a detailed methodology for a standard [3H]-Substance P competitive binding assay.
Membrane Preparation from Cells Expressing NK1 Receptors
-
Cell Culture: Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) in appropriate media and conditions.
-
Cell Harvest: Harvest cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Membrane Pelleting: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in homogenization buffer and repeating the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay). Store membrane aliquots at -80°C.
Competitive Radioligand Binding Assay
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor like bacitracin).
-
Reaction Mixture: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-Substance P (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-Substance P, a high concentration of unlabeled Substance P (e.g., 1 µM), and membrane preparation.
-
Competition: Assay buffer, [3H]-Substance P, varying concentrations of the test compound (e.g., this compound or its analogues), and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by fitting the competition binding data to a one-site sigmoidal dose-response curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of NK1 Receptor Signaling and Experimental Workflow
To provide a clearer understanding of the biological context of this compound's action and the experimental procedures used in its evaluation, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a highly potent and selective NK1 receptor antagonist with a complex and well-defined chemical structure. While comprehensive public SAR data for a series of its direct analogues is limited, analysis of related compounds and patent literature highlights the critical role of the piperidine scaffold, the 3,5-bis(trifluoromethyl)phenyl ethyl moiety, and the nature of the substituents on the piperidine ring in achieving high-affinity binding. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers engaged in the discovery and development of novel NK1 receptor antagonists. Further elucidation of the precise molecular interactions of this compound and its analogues with the NK1 receptor will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NO20043041L - Pyrrolidine and piperidine derivatives as NK1 antagonists - Google Patents [patents.google.com]
- 4. WO2003051840A1 - Pyrrolidine and piperidine derivates as nk1 antagonists - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Casopitant
Topic: Protocol for Dissolving Casopitant for in vivo Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective, centrally-acting neurokinin-1 (NK1) receptor antagonist that has been investigated for its antiemetic and anxiolytic properties. As a lipophilic compound, this compound presents challenges for dissolution in aqueous vehicles suitable for in vivo administration. This document provides detailed protocols for the preparation of this compound formulations for oral and intraperitoneal administration in preclinical animal models, such as mice and rats. The protocols are based on established methods for formulating poorly water-soluble drugs for in vivo research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for selecting an appropriate dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₅F₇N₄O₂ | PubChem |
| Molecular Weight | 616.6 g/mol | PubChem |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO | MedChemExpress |
Recommended Solvents and Vehicle Compositions
The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of this compound in in vivo studies. Based on its lipophilic nature and common practices for similar compounds, the following solvent systems are recommended.
| Vehicle Component | Role | Recommended for |
| Dimethyl sulfoxide (B87167) (DMSO) | Primary solvent | Oral & Intraperitoneal |
| Polyethylene glycol 300/400 (PEG300/400) | Co-solvent, improves solubility | Oral & Intraperitoneal |
| Tween 80 (Polysorbate 80) | Surfactant, enhances stability and dispersion | Oral |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Diluent, ensures isotonicity | Oral & Intraperitoneal |
| Methylcellulose (0.5%) | Suspending agent | Oral |
| Corn Oil | Lipid-based vehicle | Oral & Intraperitoneal |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Aqueous-Based Vehicle)
This protocol describes the preparation of a suspension of this compound suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of DMSO to the this compound powder. The recommended starting composition is 10% DMSO of the final volume. Vortex thoroughly until the powder is completely dissolved.
-
Addition of Co-solvent and Surfactant: Add PEG300 to the solution (e.g., to a final concentration of 40%). Vortex to mix. Subsequently, add Tween 80 (e.g., to a final concentration of 5%).
-
Dilution with Saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Homogenization: Ensure the final solution is a homogenous suspension. If any precipitation occurs, gentle warming (to 37°C) or brief sonication may be applied.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
This protocol outlines the preparation of a this compound solution for intraperitoneal administration. For this route, it is crucial to minimize the concentration of organic solvents to avoid peritoneal irritation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Dissolve the this compound powder in a minimal volume of DMSO. Aim for a final DMSO concentration of no more than 10% in the final injection volume.
-
Dilution: Slowly add sterile saline or PBS to the DMSO solution while vortexing to reach the desired final concentration of this compound. For example, a vehicle composition of 10% DMSO in 90% saline is a common starting point.
-
Final Preparation: Ensure the final solution is clear and free of precipitation. If solubility is an issue at 10% DMSO, a slightly higher concentration may be tested, but it is critical to include a vehicle-only control group in the study to assess any solvent-related toxicity.
-
Storage: Prepare the formulation fresh before each use. Do not store diluted solutions for extended periods.
Vehicle Selection and Preparation Workflow
The following diagram illustrates the decision-making process and workflow for selecting and preparing a suitable vehicle for this compound in vivo studies.
Application of Casopitant in Rodent Models of Emesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casopitant (GW679769) is a potent and selective, second-generation neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] As a key component of the emetic reflex, the NK1 receptor and its ligand, Substance P, are crucial targets for antiemetic therapies.[3] Preclinical evaluation of NK1 receptor antagonists like this compound is essential to determine efficacy and appropriate dosing regimens. This document provides detailed application notes and protocols for the use of this compound in established rodent models of emesis.
The ferret is a primary model for emesis research due to its well-developed vomiting reflex, which is analogous to that in humans.[4] In contrast, common laboratory rodents such as rats and mice do not vomit.[5] Instead, they exhibit a behavior known as pica, the consumption of non-nutritive substances like kaolin (B608303), which serves as a surrogate measure for the nausea and emesis response.[3][6]
Mechanism of Action: NK1 Receptor Antagonism in Emesis
Chemotherapeutic agents like cisplatin (B142131) can induce emesis through both central and peripheral pathways. Peripherally, they trigger the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut, which activates 5-HT3 receptors on vagal afferent nerves. Centrally, they can directly stimulate the chemoreceptor trigger zone (CTZ) in the area postrema. Both pathways converge on the nucleus tractus solitarius (NTS) in the brainstem, a key component of the central pattern generator for emesis.[3] Substance P, acting on NK1 receptors within the NTS and other brainstem nuclei, is a critical neurotransmitter in the final common pathway leading to emesis.[3] this compound exerts its antiemetic effect by competitively blocking the binding of Substance P to NK1 receptors, thereby inhibiting the emetic signal.[3]
Figure 1: Simplified signaling pathway of chemotherapy-induced emesis and the site of action for this compound.
Ferret Model of Cisplatin-Induced Emesis
The ferret is considered the gold standard for preclinical emesis studies.[7] Cisplatin administration in ferrets induces a biphasic emetic response, with an acute phase within the first 24 hours and a delayed phase from 24 to 72 hours, mimicking the clinical presentation in humans.
Data Presentation: Efficacy of this compound in Ferrets
The following tables summarize the antiemetic efficacy of this compound in cisplatin-induced emesis in ferrets.
Table 1: Dose-Dependent Rescue from Cisplatin-Induced Delayed Emesis by this compound [8]
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Saline Control | N/A | Continued emetic events |
| Ondansetron (B39145) | 1 | Delayed further emetic events for ~8 hours |
| This compound | ≥ 0.5 | Complete rescue from further emetic events |
Table 2: Synergistic Anti-Emetic Effect of this compound and Ondansetron Combination Therapy
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Ondansetron (suboptimal) | 0.03, 0.1, or 0.3 | >50% reduction in vomiting and retching compared to control |
| This compound (suboptimal) | 0.03, 0.1, or 0.3 | >50% reduction in vomiting and retching compared to control |
| Ondansetron + this compound | 0.03, 0.1, or 0.3 (each) | Significantly fewer emetic events than either agent alone |
Experimental Protocols: Ferret Model
This protocol is designed to evaluate the efficacy of a test article in rescuing animals from established delayed emesis.
Figure 2: Experimental workflow for the delayed emesis rescue model in ferrets.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Observation cages with video recording capabilities
Procedure:
-
Animal Acclimation: Acclimate ferrets to the observation cages for at least 2 hours daily for 3-4 days prior to the study.
-
Induction of Emesis: Administer cisplatin at a dose of 5 mg/kg intraperitoneally (i.p.).
-
Observation Period 1 (Acute Phase): Observe and record the number of retches and vomits for the first 24 hours.
-
Treatment Administration: At 44.8 hours post-cisplatin administration (during the peak of the delayed emetic phase), administer a single i.p. dose of this compound (e.g., ≥0.5 mg/kg) or vehicle control.
-
Observation Period 2 (Delayed Phase): Continue to observe and record the number of retches and vomits for up to 72 hours post-cisplatin.
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated group to the vehicle control group after treatment administration.
This protocol evaluates the synergistic prophylactic effect of co-administering this compound and a 5-HT3 antagonist.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin
-
This compound mesylate
-
Ondansetron
-
Vehicle (e.g., saline)
-
Observation cages with video recording capabilities
Procedure:
-
Animal Acclimation: Acclimate ferrets as described in Protocol 1.
-
Treatment Administration: 25 minutes prior to cisplatin administration, administer suboptimal doses of this compound (e.g., 0.03, 0.1, or 0.3 mg/kg, i.p.), ondansetron (e.g., 0.03, 0.1, or 0.3 mg/kg, i.p.), the combination of both, or vehicle control. A 4x4 factorial design can be utilized to test for therapeutic synergy.
-
Induction of Emesis: Administer cisplatin at a dose of 10 mg/kg i.p.
-
Observation: Observe and digitally record all emetic events (vomits, retches) and peri-emetic behaviors (e.g., excessive mouth licking, backward walking) for a defined period (e.g., 4-6 hours).
-
Data Analysis: Analyze the cumulative sum of emetic events over time. Therapeutic synergy can be determined by analysis of variance (ANOVA).
Rat Model of Cisplatin-Induced Pica
Since rats do not vomit, pica (the ingestion of non-nutritive substances like kaolin) is used as a behavioral surrogate for emesis.[3][6]
Data Presentation: Efficacy of this compound in Rats
Table 3: Hypothetical Dose-Response of this compound on Cisplatin-Induced Pica in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Kaolin Intake (g) ± SEM | % Inhibition of Pica |
| Vehicle + Saline | N/A | 0.5 ± 0.1 | - |
| Vehicle + Cisplatin | N/A | 5.0 ± 0.5 | 0% |
| This compound + Cisplatin | 0.1 | 4.2 ± 0.4 | 16% |
| This compound + Cisplatin | 0.3 | 3.0 ± 0.3 | 40% |
| This compound + Cisplatin | 1.0 | 1.5 ± 0.2 | 70% |
| This compound + Cisplatin | 3.0 | 0.8 ± 0.1 | 84% |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Experimental Protocol: Rat Pica Model
This protocol is designed to assess the anti-emetic potential of a test article by measuring its effect on cisplatin-induced kaolin consumption.
Figure 3: Experimental workflow for the cisplatin-induced pica model in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cisplatin
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Procedure:
-
Acclimation: Individually house rats in metabolic cages and provide them with pre-weighed standard chow, water, and kaolin pellets for at least one week to adapt.[6]
-
Baseline Measurement: Record baseline kaolin and food consumption for 24-48 hours before the start of the experiment.
-
Treatment Administration: On the day of the experiment, administer this compound or vehicle orally (p.o.) 30-60 minutes prior to cisplatin injection.
-
Induction of Pica: Administer cisplatin at a dose of 6 mg/kg i.p.[2][6] A control group should receive saline i.p.
-
Measurement: Over the next 24-48 hours, measure the amount of kaolin and food consumed by each rat.
-
Data Analysis: Calculate the net kaolin intake (subtracting any baseline consumption). Compare the kaolin intake in the this compound-treated groups to the vehicle-treated, cisplatin-challenged group.
Conclusion
The ferret and rat models are valuable preclinical tools for evaluating the anti-emetic properties of NK1 receptor antagonists like this compound. The ferret model provides a direct measure of vomiting and retching, allowing for the assessment of both acute and delayed emesis. The rat pica model offers a robust and higher-throughput alternative for screening compounds, using kaolin consumption as a surrogate for emesis. The protocols and data presented here provide a framework for the successful application of this compound in these models, aiding in the characterization of its anti-emetic profile and its potential for combination therapy.
References
- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 7. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 8. ascopubs.org [ascopubs.org]
Standard Operating Procedure for Casopitant Administration in Ferrets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the administration of Casopitant (B1241461) in ferrets, a critical animal model for studying emesis. The ferret is a well-established model due to its physiological and neurochemical similarities to humans in its emetic response. This compound, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been evaluated in this model for its anti-emetic potential, particularly in the context of chemotherapy-induced nausea and vomiting.
Introduction to this compound and the Ferret Model
This compound (GW679769) is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, plays a crucial role in the central and peripheral pathways that mediate emesis. By blocking this receptor, this compound effectively inhibits vomiting and retching reflexes. The ferret model is considered the gold standard for preclinical evaluation of anti-emetic drugs because it responds to a wide range of emetogenic stimuli relevant to human conditions, such as chemotherapy agents like cisplatin (B142131).[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound administration in ferrets.
Table 1: Pharmacokinetic Parameters of this compound in Ferrets
| Parameter | Value | Route of Administration | Notes |
| Absorption | Rapidly absorbed | Intraperitoneal (i.p.) | Plasma and brain concentrations are approximately equal at 2 hours post-dose.[1][2] |
| Brain Penetration | High | Intraperitoneal (i.p.) | Parent compound accounts for ~76% of radioactivity in the brain after a single dose of [14C]this compound.[1][2] |
| Major Metabolites | Hydroxylated this compound (M1) and the corresponding ketone product (M2) | - | M1 and M2 account for approximately 19% and 3% of radioactivity in brain extracts, respectively.[1][2] |
| Potency against Ferret Brain NK1 Receptors | This compound, M1, and M2 have relatively similar potencies. | - | The pharmacological activity is largely attributable to the parent compound.[1][2] |
Table 2: Efficacy of this compound in Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg) | Route of Administration | Efficacy Outcome |
| This compound (rescue treatment) | ≥0.5 | Intraperitoneal (i.p.) | Complete rescue from further emetic events in a delayed emesis model.[4] |
| This compound + Ondansetron (B39145) (prophylaxis) | 0.03, 0.1, 0.3 | Intraperitoneal (i.p.) | Therapeutically synergistic anti-emetic activity; significantly fewer emetic events than either agent alone.[5] |
Experimental Protocols
Cisplatin-Induced Emesis Model
This protocol is designed to assess the anti-emetic efficacy of this compound against both acute and delayed emesis induced by the chemotherapeutic agent cisplatin.
Materials:
-
Male ferrets (1-2 kg)
-
Cisplatin
-
This compound mesylate
-
Saline solution (vehicle)
-
Ondansetron (optional, for combination studies)
-
Intraperitoneal (i.p.) injection supplies (needles, syringes)
-
Observation cages with digital video recording equipment
Procedure:
-
Acclimatization: Acclimate ferrets to the laboratory environment for at least 7 days prior to the experiment. House them individually with free access to food and water.
-
Fasting: Fast the ferrets overnight before the administration of cisplatin, with water available ad libitum.
-
Drug Preparation: Dissolve this compound mesylate in a suitable vehicle (e.g., saline) to the desired concentration.
-
Drug Administration (Prophylactic): For prophylactic studies, administer this compound (e.g., 0.03, 0.1, or 0.3 mg/kg, i.p.) 25 minutes prior to cisplatin injection.[5] For combination studies, co-administer with ondansetron at this time.
-
Emesis Induction: Administer cisplatin (5 mg/kg or 10 mg/kg, i.p.) to induce emesis.[4][5]
-
Drug Administration (Rescue): For rescue treatment studies in a delayed emesis model (72 hours), administer a single dose of this compound (≥0.5 mg/kg, i.p.) at 44.8 hours post-cisplatin administration, which corresponds to the peak emetic frequency.[4]
-
Observation and Data Collection:
-
Place each ferret in an individual observation cage.
-
Record all emetic events (vomiting and retching) and other behaviors (e.g., excessive mouth licking, burrowing, eye squinting) digitally via camera and DVR for the duration of the study (e.g., up to 72 hours).[5]
-
Analyze the recordings to quantify the number of vomits and retches, the latency to the first emetic event, and the duration of the emetic period.
-
-
Data Analysis: Compare the emetic responses in the this compound-treated groups to the vehicle-control group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-emetic effect.
Pharmacokinetic Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in ferrets.
Materials:
-
Male ferrets (1-2 kg)
-
This compound (radiolabeled, e.g., [14C]this compound, for metabolism and brain penetration studies)
-
Intraperitoneal (i.p.) injection supplies
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization equipment
-
Liquid chromatography-mass spectrometry (LC/MS) or other suitable analytical instrumentation
Procedure:
-
Drug Administration: Administer a single dose of this compound (i.p.) to the ferrets.
-
Blood Sampling: At predetermined time points post-administration, collect blood samples from a suitable site (e.g., jugular vein or cranial vena cava) under light anesthesia.
-
Tissue Collection (for brain penetration studies): At the final time point, euthanize the ferrets and collect brain tissue.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue.
-
-
Analysis:
-
Extract this compound and its metabolites from plasma and brain homogenates.
-
Quantify the concentrations of the parent drug and metabolites using a validated analytical method such as LC/MS.[1]
-
-
Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters from the concentration-time data.
Visualizations
Signaling Pathway of NK1 Receptor and this compound's Mechanism of Action
Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Anti-Emetic Studies in Ferrets
Caption: Workflow for evaluating the anti-emetic efficacy of this compound in ferrets.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Use of Casopitant in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casopitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex. By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits downstream signaling pathways associated with nausea and vomiting.[2] This property led to its investigation primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its target receptor.[3] Competitive binding assays, in particular, are employed to determine the affinity of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine its binding affinity for the human NK1 receptor.
Principle of the Assay
This competitive radioligand binding assay quantifies the affinity of this compound for the NK1 receptor. The assay relies on the competition between unlabeled this compound and a radiolabeled form of the natural ligand, Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P), for binding to the human NK1 receptor expressed in a suitable host cell line. By incubating a fixed concentration of the radioligand with increasing concentrations of this compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) of this compound is determined, which is the concentration required to displace 50% of the radiolabeled ligand. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.
Data Presentation
The binding affinity of this compound for the NK1 receptor is expected to be in the sub-nanomolar to low nanomolar range, characteristic of a potent antagonist. For comparative purposes, the binding affinities of other known NK1 receptor antagonists and the natural ligand, Substance P, are presented below.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | IC₅₀ (nM) | Kd (nM) |
| This compound | Human NK1 | Competition | [³H]-Substance P | CHO-K1 | [Data not available] | Expected to be potent | - |
| Aprepitant | Human NK1 | Competition | [³H]-Substance P | - | - | 0.1 | - |
| Netupitant | Human NK1 | Competition | [³H]-Substance P | CHO | 0.95 | - | - |
| Rolapitant | Human NK1 | Competition | [³H]-Substance P | - | 0.66 | - | - |
| Substance P | Rat NK1 | Saturation | [³H]-Substance P | CHO | - | - | 0.33 ± 0.13 |
Note: While a specific Ki value for this compound is not publicly available, its classification as a potent antagonist suggests an affinity in a similar range to the other listed "-pitant" drugs.[4][5]
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the human NK1 receptor.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.[6][7][8]
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Unlabeled Ligands: this compound, Substance P (for non-specific binding determination), and reference NK1 receptor antagonists (e.g., Aprepitant).
-
Cell Culture Medium: Ham's F-12K or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
-
Polyethylenimine (PEI) solution (0.5%).
Experimental Workflow
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innoprot.com [innoprot.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
Utilizing Casopitant to Investigate the Role of NK1 Receptors in Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P (SP), are key players in the modulation of stress and anxiety-related behaviors. The SP/NK1 receptor system is widely distributed in brain regions critical for emotional processing, including the amygdala, hippocampus, and prefrontal cortex.[1] Antagonism of the NK1 receptor has emerged as a promising therapeutic strategy for anxiety and depressive disorders. Casopitant (GW679769) is a potent and selective NK1 receptor antagonist that has been investigated for various indications, including chemotherapy-induced nausea and vomiting (CINV), and formerly for major depressive disorder and social anxiety disorder.[2][3] Although its development for anxiety disorders was not pursued commercially, this compound remains a valuable pharmacological tool for researchers to elucidate the intricate role of the NK1 receptor system in the pathophysiology of anxiety.
These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in preclinical and clinical research settings to investigate the role of NK1 receptors in anxiety.
Mechanism of Action: NK1 Receptor Signaling in Anxiety
The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P. Upon binding, the receptor couples to Gαq/11, initiating a downstream signaling cascade that is believed to contribute to neuronal excitability and anxiety-like behaviors. The blockade of this pathway by this compound is the basis for its potential anxiolytic effects.
Caption: NK1 Receptor Signaling Pathway in Anxiety.
Preclinical Investigation of Anxiolytic Effects
Experimental Workflow for Preclinical Anxiety Studies
Caption: Preclinical Experimental Workflow.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).
-
Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) housed under standard laboratory conditions.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should be included. Administer the compound 30-60 minutes before testing.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Representative Data (from studies with other NK1 receptor antagonists)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 | [4] |
| MK-869 | 0.03 | 28.9 ± 3.5 | 35.1 ± 4.2 | [4] |
| MK-869 | 0.1 | 35.4 ± 4.1 | 42.8 ± 5.1 | [4] |
| MK-869 | 0.3 | 38.1 ± 3.9 | 45.3 ± 4.8 | [4] |
| GR-205171 | 1.0 | 25.6 ± 2.8 | 33.7 ± 3.9 | [5][6] |
| GR-205171 | 5.0 | 30.1 ± 3.2 | 38.2 ± 4.1 | [5][6] |
| *p < 0.05, **p < 0.01 compared to vehicle |
Fear Conditioning Assay
This model assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock). Anxiolytic drugs can reduce the conditioned fear response (e.g., freezing).
Protocol: Fear Conditioning
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.
-
Animals: As described for the EPM.
-
Drug Administration: Administer this compound or vehicle as described above before the conditioning or the context/cued recall test.
-
Testing Procedure:
-
Day 1: Conditioning: Place the animal in the chamber. After a baseline period (e.g., 2 minutes), present the CS (e.g., 30-second tone) that co-terminates with the US (e.g., 0.5 mA, 2-second footshock). Repeat this pairing several times.
-
Day 2: Contextual Fear Test: Place the animal back into the same chamber (without the CS or US) and measure freezing behavior for a set period (e.g., 5 minutes).
-
Day 3: Cued Fear Test: Place the animal in a novel context and, after a baseline period, present the CS. Measure freezing behavior during the CS presentation.
-
-
Data Analysis:
-
Quantify freezing behavior (immobility) using automated software.
-
Analyze the percentage of time spent freezing during the contextual and cued tests using appropriate statistical methods.
-
Representative Data (from studies with other NK1 receptor antagonists)
| Treatment Group | Dose (mg/kg) | % Freezing in Context Test (Mean ± SEM) | % Freezing in Cued Test (Mean ± SEM) | Reference |
| Vehicle | - | 45.8 ± 5.3 | 52.1 ± 6.1 | [5][7] |
| L-760735 | 3.0 | 22.4 ± 4.1 | 28.9 ± 4.8 | [7] |
| GR-205171 | 1.0 | 30.2 ± 4.9 | 35.7 ± 5.2 | [5][6] |
| GR-205171 | 5.0 | 25.1 ± 4.2 | 29.8 ± 4.5 | [5][6] |
| *p < 0.05, **p < 0.01 compared to vehicle |
Clinical Investigation of Anxiolytic Effects
While the development of this compound for anxiety disorders was discontinued, its investigation in humans provides a framework for future studies with NK1 receptor antagonists. Clinical trials for anxiety often involve standardized rating scales to assess symptom severity.
Logical Flow of a Clinical Trial for Anxiety
Caption: Clinical Trial Workflow for Anxiety.
Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Study in Social Anxiety Disorder (SAD) (Hypothetical, based on typical designs)
-
Participants: Adult patients meeting DSM criteria for Social Anxiety Disorder.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention:
-
This compound (e.g., 50 mg or 100 mg once daily).
-
Placebo.
-
-
Duration: 12 weeks of treatment.
-
Primary Outcome Measure: Change from baseline to week 12 in the Liebowitz Social Anxiety Scale (LSAS) total score.
-
Secondary Outcome Measures:
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Hamilton Anxiety Rating Scale (HAM-A).
-
Patient-reported outcomes on quality of life.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
Representative Clinical Data (from studies with other anxiolytics in SAD)
| Treatment | N | Baseline LSAS (Mean) | Change from Baseline (Mean) | p-value vs. Placebo | Reference |
| Paroxetine | 187 | 85.6 | -37.8 | < 0.001 | [8] |
| Placebo | 180 | 85.1 | -17.5 | - | [8] |
| Sertraline | 103 | 83.2 | -25.1 | < 0.01 | [8] |
| Placebo | 104 | 84.5 | -14.3 | - | [8] |
Conclusion
This compound is a valuable research tool for investigating the role of the NK1 receptor in anxiety. The protocols and representative data presented here provide a framework for designing and interpreting experiments aimed at further understanding this important signaling pathway. While clinical development of this compound for anxiety has been halted, the knowledge gained from such studies can inform the development of novel anxiolytic agents targeting the Substance P/NK1 receptor system.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of the neurokinin 1 receptor antagonist GR-205171 in the elevated plus maze and contextual fear-potentiated startle model of anxiety in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substance P (NK1) receptor antagonist L-760735 inhibits fear conditioning in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological treatments for social anxiety disorder in adults: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Casopitant as a Control Compound in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casopitant (B1241461) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] Developed by GlaxoSmithKline under the code GW679769, this compound has been evaluated in clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][3] Although its development for CINV was discontinued, its well-defined mechanism of action and high affinity for the NK1 receptor make it an excellent positive control compound in high-throughput screening (HTS) campaigns aimed at identifying novel NK1 receptor antagonists.[3]
The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, couples to Gαq to initiate a signaling cascade involving phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and subsequent mobilization of intracellular calcium.[4] This pathway is a key target for drug discovery in various therapeutic areas, including pain, inflammation, and depression.
These application notes provide detailed protocols for utilizing this compound as a control compound in two common HTS assays for GPCRs: a calcium mobilization assay and a β-arrestin recruitment assay.
Pharmacological Data of this compound
The following table summarizes the in vitro pharmacological data for this compound, highlighting its high affinity for the NK1 receptor. This data is essential for determining appropriate concentrations to use in HTS assays.
| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |
| This compound (GW679769) | Neurokinin-1 (NK1) | Radioligand Binding | Ki | 0.16 nM | Ferret | [5] |
| This compound (GW679769) | Neurokinin-1 (NK1) | In vitro functional assays | Potency | Potent Antagonist | Human | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying biological processes and the experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for two common HTS assays for identifying NK1 receptor antagonists, using this compound as a positive control.
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of test compounds to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Substance P (agonist)
-
This compound (positive control)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading.
Procedure:
-
Cell Plating:
-
Harvest and resuspend NK1R-expressing cells in culture medium.
-
Plate cells into 384-well assay plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-4 µM.
-
Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in HBSS with 20 mM HEPES. A typical concentration range for this compound would be from 1 µM down to 10 pM.
-
Add 5 µL of the diluted compounds or controls (vehicle) to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of Substance P in HBSS with 20 mM HEPES at a concentration that elicits a submaximal (EC₈₀) response.
-
Place the cell plate into the FLIPR instrument.
-
Initiate kinetic fluorescence reading and, after a stable baseline is established (typically 10-20 seconds), add 5 µL of the Substance P solution to each well.
-
Continue to measure the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the positive control (Substance P alone) and negative control (vehicle) wells.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This compound should yield a potent IC₅₀ value, confirming assay validity.
-
Protocol 2: β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated NK1 receptor, a key event in GPCR desensitization and signaling.
Materials:
-
Cell Line: PathHunter® β-Arrestin cell line co-expressing the NK1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX or equivalent).
-
Assay Plates: 384-well, white, solid-bottom microplates.
-
Reagents:
-
Substance P (agonist)
-
This compound (positive control)
-
PathHunter® Detection Reagents (DiscoverX)
-
Cell plating reagent (as recommended by the vendor)
-
-
Instrumentation: Chemiluminescence plate reader.
Procedure:
-
Cell Plating:
-
Prepare a suspension of the PathHunter® NK1R β-Arrestin cells in the recommended cell plating reagent.
-
Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in the appropriate assay buffer.
-
Add 2.5 µL of the diluted compounds or controls to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of Substance P at its EC₈₀ concentration in the assay buffer.
-
Add 2.5 µL of the Substance P solution to all wells except for the negative control wells (which receive buffer only).
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 15 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Measure the chemiluminescent signal in each well using a plate reader.
-
Normalize the data to the positive control (Substance P alone) and negative control (vehicle) wells.
-
Calculate the percent inhibition for each test compound concentration.
-
Generate dose-response curves and determine the IC₅₀ values as described in Protocol 1. This compound will serve as a potent reference antagonist.
-
Conclusion
This compound is a valuable tool for researchers engaged in HTS for novel NK1 receptor antagonists. Its high potency and selectivity provide a reliable benchmark for assay performance and for the characterization of hit compounds. The detailed protocols provided herein offer a starting point for the implementation of robust and reproducible HTS campaigns targeting the NK1 receptor.
References
- 1. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis Following Casopitant Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Casopitant
This compound is a potent and selective antagonist of the Neurokinin-1 receptor (NK1R), also known as the Tachykinin Receptor 1 (TACR1).[1][2][3] The primary endogenous ligand for NK1R is Substance P, a neuropeptide involved in various physiological processes, including the transmission of pain signals, inflammation, and the emetic (vomiting) reflex.[3][4][5] By competitively blocking the binding of Substance P to NK1R in the central nervous system, this compound effectively mitigates the signaling cascades that lead to nausea and vomiting.[5] This mechanism of action established this compound as a therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][6]
Rationale for Immunohistochemical (IHC) Analysis
Immunohistochemistry is a powerful technique that utilizes antibodies to visualize the presence and location of specific proteins within the context of tissue architecture.[7][8] For research involving this compound, IHC can be a critical tool for:
-
Target Visualization and Localization: To identify and map the distribution of its molecular target, the NK1 receptor, in relevant tissues such as the brainstem (specifically the area postrema and nucleus tractus solitarius), gastrointestinal tract, or other tissues of interest.[2][5]
-
Assessing Receptor Expression: To investigate whether treatment with this compound or disease states alter the expression levels or cellular localization of the NK1 receptor.
-
Evaluating Downstream Effects: While this compound is a direct antagonist, its long-term effects on the signaling pathway could be explored by examining the expression or phosphorylation status of downstream effector proteins. Key signaling pathways activated by NK1R include the PLC/PKC, MAPK/ERK, and PI3K/Akt pathways.[4][8][9][10][11]
-
Pharmacodynamic Studies: To correlate drug concentration in tissues with target receptor occupancy and downstream biological effects at a cellular level.
These application notes provide a generalized protocol for the immunohistochemical detection of the NK1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissues, a common format for preclinical and clinical samples.
Quantitative Data Presentation
Following immunohistochemical staining, quantitative analysis is crucial for obtaining objective and reproducible data. This is typically achieved through digital image analysis of stained tissue sections.[7][12][13] The data can be summarized to compare the effects of this compound treatment with a control group.
Table 1: Representative Quantitative IHC Analysis of NK1 Receptor Immunoreactivity in Brainstem Tissue Following this compound Treatment.
| Treatment Group | N | % of NK1R Positive Cells (Mean ± SD) | Staining Intensity Score (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 75.4 ± 8.2 | 2.5 ± 0.4 | 188.5 ± 25.1 |
| This compound (50 mg/kg) | 10 | 72.1 ± 9.5 | 2.4 ± 0.5 | 173.0 ± 31.8 |
| This compound (150 mg/kg) | 10 | 74.8 ± 7.9 | 2.6 ± 0.3 | 194.5 ± 24.3 |
-
% of NK1R Positive Cells: The percentage of cells showing positive staining for the NK1 receptor within a defined region of interest.
-
Staining Intensity Score: A semi-quantitative score assigned to the intensity of staining (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong).[12]
-
H-Score (Histoscore): A composite score calculated by the formula: H-Score = Σ [Intensity Level × (% of cells at that intensity)]. For example, H-Score = (1 × % weak) + (2 × % moderate) + (3 × % strong). It provides a continuous variable that accounts for both the intensity and the proportion of positive cells.
Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. As a receptor antagonist, this compound is not expected to directly alter the expression level of the NK1 receptor in short-term studies, but IHC would be the method to confirm this.
Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This compound acts by blocking this initial binding step.
Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: Immunohistochemical Staining of NK1 Receptor in FFPE Tissues
This protocol provides a standard method for the chromogenic detection of the NK1 receptor (TACR1) in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H2O2)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-NK1R/TACR1 polyclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated
-
Chromogen: Diaminobenzidine (DAB) kit
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Coplin jars, humidified chamber, microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes, 5 minutes each.[14]
-
Incubate in 100% Ethanol: 2 changes, 3 minutes each.
-
Incubate in 95% Ethanol: 1 change, 3 minutes.
-
Incubate in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in dH2O for 5 minutes.
-
-
Antigen Retrieval:
-
Peroxidase and Protein Blocking:
-
Incubate slides in 3% H2O2 for 10 minutes to block endogenous peroxidase activity.[14]
-
Rinse with TBST, 2 changes for 5 minutes each.
-
Apply Blocking Buffer and incubate for 60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NK1R antibody in Blocking Buffer to its optimal concentration (determined by titration).
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST, 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with TBST, 3 changes for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's kit.
-
Apply the DAB solution to the slides and monitor for color development (typically 1-10 minutes). A brown precipitate will form at the site of the antigen.
-
Stop the reaction by immersing the slides in dH2O.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei blue.[6]
-
"Blue" the stain by rinsing in running tap water for 5-10 minutes.[14]
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in Xylene, 2 changes for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. NK1 receptor protein will appear as a brown stain, while cell nuclei will be blue.
-
Proceed with qualitative assessment or quantitative image analysis.
-
Experimental Workflow Diagram
References
- 1. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 2. Neurokinin-1 receptor antibody (17942-1-AP) | Proteintech [ptglab.com]
- 3. usbio.net [usbio.net]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stagebio.com [stagebio.com]
- 7. An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 13. maxanim.com [maxanim.com]
- 14. discovery-sci.com [discovery-sci.com]
- 15. pdf.antibodies-online.com [pdf.antibodies-online.com]
Application Notes and Protocols: Synergistic Effects of Casopitant with 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic antiemetic effects observed with the co-administration of Casopitant, a selective neurokinin-1 (NK1) receptor antagonist, and 5-HT3 receptor antagonists. Detailed protocols for preclinical and clinical evaluation of this drug combination are provided to guide researchers in the fields of pharmacology, oncology, and gastroenterology.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) are significant and distressing side effects for patients. The emetic reflex is a complex process involving multiple neurotransmitter pathways. Serotonin (5-HT) and Substance P are key mediators, acting on 5-HT3 and NK1 receptors, respectively.[1][2] While 5-HT3 receptor antagonists are effective in managing acute emesis, their efficacy in delayed-phase CINV is limited.[2] NK1 receptor antagonists, such as this compound, have shown efficacy against both acute and delayed emesis.[3] Preclinical and clinical studies have demonstrated that the combination of this compound with a 5-HT3 antagonist, such as ondansetron, results in a synergistic effect, providing superior antiemetic protection compared to either agent alone.[4] This synergy is attributed to the complementary mechanisms of action of the two drug classes, targeting different pathways in the emetic reflex arc.
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the synergistic effects of this compound in combination with 5-HT3 antagonists.
Table 1: Efficacy of this compound in Combination with Ondansetron and Dexamethasone for Prevention of CINV in Patients Receiving Moderately Emetogenic Chemotherapy (MEC) [4]
| Treatment Group | Complete Response (CR) Rate (0-120h) |
| Ondansetron + Dexamethasone (Control) | 70% |
| This compound 50 mg + Ondansetron + Dexamethasone | 81% |
| This compound 100 mg + Ondansetron + Dexamethasone | 79% |
| This compound 150 mg + Ondansetron + Dexamethasone | 85% |
Complete Response (CR) was defined as no vomiting, retching, or use of rescue medication.
Table 2: Efficacy of this compound and Ondansetron for the Prevention of Postoperative Nausea and Vomiting (PONV) in High-Risk Women
| Treatment Group | Complete Response (CR) Rate (0-24h) | No Vomiting (0-24h) |
| Ondansetron 4 mg IV | 58.7% | 74.9% |
| This compound 50 mg PO + Ondansetron 4 mg IV | 68.7% | 89.7% |
Complete Response (CR) was defined as no vomiting, retching, or use of rescue therapy.
Signaling Pathways
The synergistic effect of this compound and 5-HT3 antagonists stems from their distinct but complementary roles in blocking the emetic signaling cascade.
Caption: Dual blockade of emetic pathways by 5-HT3 and NK1 antagonists.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound and a 5-HT3 antagonist in a cell-based assay.
Caption: Workflow for an in vitro checkerboard synergy assay.
Materials:
-
HEK293 cells co-expressing human 5-HT3 and NK1 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
This compound
-
5-HT3 antagonist (e.g., ondansetron)
-
Serotonin (5-HT)
-
Substance P
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells expressing both 5-HT3 and NK1 receptors.
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and the 5-HT3 antagonist in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each compound in assay buffer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
-
Checkerboard Setup:
-
Add the diluted compounds to the 96-well plate in a checkerboard format. Each well will contain a unique combination of concentrations of this compound and the 5-HT3 antagonist.
-
Include wells with each drug alone and vehicle controls.
-
-
Stimulation and Measurement:
-
Add a mixture of 5-HT and Substance P to all wells to stimulate the receptors.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Determine the concentration of each drug, alone and in combination, that produces a 50% inhibition of the agonist-induced response (IC50).
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.[5]
-
Generate an isobologram to visually represent the synergistic, additive, or antagonistic effect.[1][6]
-
In Vivo Synergy Assessment: Ferret Model of Cisplatin-Induced Emesis
The ferret is a well-established model for studying emesis due to its robust vomiting reflex.[7][8][9][10][11]
Caption: Experimental workflow for the ferret cisplatin-induced emesis model.
Materials:
-
Male ferrets
-
Observation cages
-
This compound
-
5-HT3 antagonist (e.g., ondansetron)
-
Cisplatin
-
Vehicle solutions
Procedure:
-
Acclimatization:
-
House ferrets individually and allow them to acclimatize to the observation cages for several days before the experiment.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound, the 5-HT3 antagonist, the combination of both, or vehicle to different groups of ferrets via the appropriate route (e.g., oral or intravenous).
-
After a specified pretreatment time, administer a single intraperitoneal (i.p.) injection of cisplatin to induce emesis.
-
-
Observation:
-
Observe the animals continuously for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes between the different treatment groups.
-
To formally assess synergy, conduct an isobolographic analysis.[1][6] This involves determining the doses of the individual drugs and their combination that produce a specific level of antiemetic effect (e.g., 50% reduction in emesis).
-
Clinical Protocol: Phase III Randomized, Double-Blind, Controlled Trial
This protocol provides a framework for a clinical trial to evaluate the synergistic antiemetic efficacy of this compound combined with a 5-HT3 antagonist in patients receiving highly emetogenic chemotherapy (HEC).
Caption: Logical flow of a phase III clinical trial for combination antiemetics.
Study Design:
-
A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase III clinical trial.
Patient Population:
-
Chemotherapy-naïve adult patients scheduled to receive a single-day course of highly emetogenic chemotherapy.
Treatment Arms:
-
Arm 1 (Control): 5-HT3 antagonist (e.g., ondansetron) + Dexamethasone + Placebo for this compound.
-
Arm 2 (Investigational): 5-HT3 antagonist (e.g., ondansetron) + Dexamethasone + this compound.
Study Procedures:
-
Screening and Enrollment:
-
Screen patients based on inclusion and exclusion criteria.
-
Obtain written informed consent.
-
-
Randomization and Blinding:
-
Randomize eligible patients in a 1:1 ratio to one of the two treatment arms.
-
The study should be double-blinded, where neither the patient nor the investigator knows the treatment assignment.
-
-
Drug Administration:
-
Administer the study drugs (oral or intravenous) at a specified time before the start of chemotherapy.
-
-
Data Collection:
-
Patients will complete a daily diary for a specified period (e.g., 5 days) following chemotherapy to record episodes of nausea and vomiting, and the use of any rescue antiemetic medication.
-
Nausea can be assessed using a visual analog scale (VAS).
-
-
Endpoints:
-
Primary Endpoint: The proportion of patients with a Complete Response (defined as no emetic episodes and no use of rescue medication) in the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints:
-
Proportion of patients with a Complete Response in the acute (0-24 hours) and delayed (25-120 hours) phases.
-
Proportion of patients with no significant nausea.
-
Time to first emetic episode.
-
Safety and tolerability of the treatment regimens.
-
-
-
Statistical Analysis:
-
The primary efficacy analysis will be a comparison of the Complete Response rates between the two treatment arms using appropriate statistical tests (e.g., Chi-square test).
-
Conclusion
The combination of this compound with 5-HT3 antagonists represents a significant advancement in the management of nausea and vomiting. The synergistic interaction between these two drug classes provides a more comprehensive blockade of the key pathways involved in the emetic reflex, leading to improved clinical outcomes for patients. The protocols outlined in these application notes provide a framework for the continued investigation and validation of this important therapeutic strategy.
References
- 1. jpccr.eu [jpccr.eu]
- 2. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential time course of action of 5-HT3 and NK1 receptor antagonists when used with highly and moderately emetogenic chemotherapy (HEC and MEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating Casopitant's Potential for Treating Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casopitant (B1241461) (GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is densely expressed in brain regions implicated in the regulation of stress and emotion, such as the amygdala and hypothalamus. The Substance P/NK1 receptor system has been investigated as a novel target for antidepressant therapies, representing a distinct mechanism of action compared to traditional monoaminergic antidepressants.[1][2] Preclinical studies with NK1 receptor antagonists have shown antidepressant-like effects in various animal models.[3][4] Clinical trials with this compound for major depressive disorder (MDD) have been conducted, yielding mixed results.[5] These application notes provide a detailed overview of the investigation into this compound's potential for treating depression, including summaries of clinical trial data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Although the development of this compound for depression was ultimately discontinued, the data and methodologies remain valuable for researchers in the field of neuropsychopharmacology and drug development.
Data Presentation
Table 1: Summary of this compound Clinical Trials in Major Depressive Disorder
| Study Identifier | Phase | N | Patient Population | Intervention Arms | Primary Endpoint | Key Outcomes | Reference |
| Study 092 (NCT00413023) | II | 356 | Outpatients with MDD (HAMD-17 total score > 24) | - this compound 30 mg/day- this compound 80 mg/day- Placebo | Change from baseline in HAMD-17 total score at Week 8 | - Statistically significant improvement with this compound 80 mg/day vs. placebo (difference = -2.7, p = 0.023).- No significant difference for this compound 30 mg/day vs. placebo. | [5] |
| Study 096 (NCT00102492) | II | 362 | Outpatients with MDD (Carroll Depression Scale-Revised score > 24) | - this compound 120 mg/day- Paroxetine (B1678475) 30 mg/day- Placebo | Change from baseline in HAMD-17 total score at Week 8 | - No statistically significant separation from placebo for either this compound or Paroxetine. | [5] |
Table 2: Efficacy Data from this compound Clinical Trial (Study 092)
| Treatment Group | Mean Change from Baseline in HAMD-17 Score (Week 8, LOCF) | 95% Confidence Interval | p-value vs. Placebo |
| This compound 80 mg/day | -2.7 | -5.1 to -0.4 | 0.023 |
| This compound 30 mg/day | -2.1 | -4.5 to 0.3 | 0.077 |
| Placebo | - | - | - |
LOCF: Last Observation Carried Forward
Table 3: Reported Adverse Events in this compound Depression Trials
| Adverse Event | Frequency | Note |
| Headache | Not specified | Reported as one of the most common adverse events. |
| Somnolence | Not specified | Reported as one of the most common adverse events. |
| Nausea | Not specified | Reported as one of the most common adverse events. |
| Diarrhea | Not specified | Reported as one of the most common adverse events. |
| Dry Mouth | Not specified | Reported as one of the most common adverse events. |
| Overall Tolerability | Generally well tolerated | This compound and paroxetine were generally well tolerated in most patients.[5] |
Experimental Protocols
Preclinical Investigation: Animal Models of Depression
Objective: To assess the antidepressant-like effects of this compound in established rodent models of depression.
1. Forced Swim Test (FST)
-
Principle: This model is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.[6][7]
-
Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 60 minutes before the test. A positive control, such as fluoxetine (B1211875) (20 mg/kg, i.p.), should be included.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the session using a video camera.
-
Score the duration of immobility (floating with only minor movements to maintain balance) during the last 4 minutes of the test.
-
-
Data Analysis: Compare the mean duration of immobility between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
-
2. Chronic Unpredictable Mild Stress (CMS)
-
Principle: This model exposes rodents to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose (B13894) preference.[8][9][10]
-
Protocol:
-
Animals: Male Wistar rats.
-
Stress Regimen (4-6 weeks):
-
Apply a variety of stressors in a random and unpredictable manner. Examples include:
-
Stroboscopic illumination (150 flashes/min) for 12 hours.
-
Tilted cage (45°) for 12 hours.
-
Soiled cage (200 ml of water in sawdust bedding) for 12 hours.
-
Reversed light/dark cycle.
-
Food or water deprivation for 12 hours.
-
White noise (85 dB) for 4 hours.
-
-
-
Sucrose Preference Test (SPT):
-
Baseline: Before the stress regimen, habituate rats to a 1% sucrose solution. Then, present them with two pre-weighed bottles, one with 1% sucrose solution and one with water, for 24 hours.
-
Post-Stress: Repeat the two-bottle choice test weekly.
-
-
Treatment: Administer this compound (e.g., 1, 3, 10 mg/kg, daily via oral gavage) or vehicle during the last 2-3 weeks of the stress regimen.
-
Data Analysis: Calculate sucrose preference as (sucrose intake / total fluid intake) x 100. Analyze the data using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups.
-
In Vitro Assays
1. NK1 Receptor Binding Assay (Radioligand Competition)
-
Principle: To determine the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.[11][12][13][14]
-
Protocol:
-
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]Substance P.
-
Unlabeled Substance P (for non-specific binding).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [¹²⁵I]Substance P (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
2. Substance P-Induced Signaling Assay (Calcium Mobilization)
-
Principle: To assess the functional antagonist activity of this compound by measuring its ability to block Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.[1]
-
Protocol:
-
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of Substance P (e.g., EC₈₀).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC₅₀ value for this compound's inhibition of the Substance P-induced calcium signal using non-linear regression analysis.
-
Clinical Trial Protocol (Representative)
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in Outpatients with Major Depressive Disorder (Adapted from NCT00413023).[15]
1. Inclusion Criteria:
-
Male or female outpatients aged 18-65 years.
-
Primary diagnosis of Major Depressive Disorder (single or recurrent episode) according to DSM-IV criteria.
-
Hamilton Depression Rating Scale (17-item) total score ≥ 24 at screening and baseline.
-
Informed consent provided.
2. Exclusion Criteria:
-
Current or past history of bipolar disorder, schizophrenia, or any other psychotic disorder.
-
Significant risk of suicide.
-
Lack of response to two or more adequate antidepressant treatments for the current depressive episode.
-
Use of psychotropic medications within a specified washout period.
-
Significant unstable medical illness.
3. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Screening Phase: Up to 2 weeks.
-
Treatment Phase: 8 weeks.
-
Follow-up Phase: 2 weeks.
4. Interventions:
-
This compound 80 mg, administered orally once daily.
-
Placebo, administered orally once daily.
5. Schedule of Assessments:
-
Screening (Visit 1): Informed consent, demographic data, medical history, physical examination, vital signs, ECG, clinical laboratory tests, HAMD-17, Clinical Global Impression - Severity (CGI-S).
-
Baseline (Visit 2, Day 1): Randomization, dispensing of study medication, HAMD-17, CGI-S.
-
Weeks 1, 2, 4, 6, 8 (Visits 3-7): HAMD-17, CGI-S, Clinical Global Impression - Improvement (CGI-I), assessment of adverse events, medication compliance.
-
End of Study/Early Termination (Visit 8): Final assessments as at Week 8.
6. Statistical Analysis:
-
The primary efficacy endpoint will be the change from baseline in the HAMD-17 total score at Week 8.
-
The primary analysis will be performed on the intent-to-treat (ITT) population using a mixed-model for repeated measures (MMRM) approach.
Visualizations
Caption: NK1 Receptor Signaling Pathway and the Action of this compound.
Caption: Workflow for Preclinical Evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurokinin1 Receptor Antagonists as Potential Antidepressants (2001) | Steven C. Stout | 109 Citations [scispace.com]
- 3. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Casopitant Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casopitant, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] Like other NK1 receptor antagonists, this compound is an amphiphilic molecule, which contributes to its characteristically low solubility in water.[4] This poor aqueous solubility can present significant challenges for in vitro and in vivo experiments, potentially leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.[5][6]
Q2: What are the known solvents and formulations for dissolving this compound?
A2: this compound mesylate, a common salt form of this compound, is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, established formulations often involve a combination of co-solvents and surfactants to achieve a stable solution. Detailed information on solubility and formulation compositions can be found in the data tables below.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is likely to be challenging due to its low water solubility. Researchers may observe particulate matter or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer, though care must be taken to avoid precipitation upon dilution.
Q4: How does this compound exert its mechanism of action?
A4: this compound is a competitive antagonist of the NK1 receptor, blocking the binding of the endogenous ligand, Substance P.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a signaling cascade involving Gq and Gs proteins.[7][8] This leads to the activation of downstream pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, which are involved in emesis and other physiological responses.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cellular assays).- Use a formulation containing solubility enhancers such as PEG300, Tween-80, or cyclodextrins (see Experimental Protocols).- Decrease the final concentration of this compound. |
| Inconsistent results in in vitro or in vivo experiments. | Poor solubility leading to inaccurate dosing and variable compound exposure. | - Ensure complete dissolution of this compound in the stock solution before further dilution. Gentle warming and sonication may aid dissolution.- Prepare fresh solutions for each experiment to avoid potential precipitation over time.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty dissolving this compound powder. | The compound may have formed aggregates. | - Use a high-quality organic solvent like DMSO.- Briefly sonicate the solution in a water bath to break up aggregates.- Gentle warming (e.g., to 60°C) can also be employed to facilitate dissolution in DMSO. |
Quantitative Data
Table 1: Solubility of this compound Mesylate
| Solvent | Concentration | Observations |
| DMSO | 33.33 mg/mL (46.76 mM) | Requires ultrasonic and warming to 60°C for complete dissolution. |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Ratio | Final Concentration of this compound | Observations |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.71 mg/mL (1.00 mM) | Results in a clear solution. |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.71 mg/mL (1.00 mM) | Results in a clear solution. |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 0.71 mg/mL (1.00 mM) | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
-
Vortex the tube briefly to mix the powder and solvent.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
If the solution is not yet clear, warm the tube to 60°C for 5-10 minutes with intermittent vortexing until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before use.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following order:
-
Add 40% of the final volume of PEG300.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
Add 45% of the final volume of sterile saline and mix until a homogenous solution is formed.
-
-
Add 10% of the final volume as the this compound DMSO stock solution to the vehicle.
-
Vortex the final formulation thoroughly to ensure a clear and homogenous solution.
-
Administer the formulation immediately after preparation.
Visualizations
References
- 1. This compound | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Casopitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of Casopitant.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are its general pharmacokinetic properties?
This compound has been reported to be rapidly absorbed after oral administration with a bioavailability exceeding 83%.[1] Peak plasma concentrations are typically reached within 30 to 90 minutes, and its absorption is not significantly affected by food.[1] this compound is a substrate and a weak-to-moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[2]
Q2: What are the known physicochemical properties of this compound that could potentially influence its oral absorption?
Q3: What general formulation strategies can be considered to address potential solubility and permeability challenges with molecules like this compound?
For compounds with potential solubility or permeability limitations, several formulation strategies can be explored:
-
Particle Size Reduction: Micronization and nanosizing techniques increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.[5][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[7][8]
-
Prodrugs: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body is a potential strategy.
-
Salt Selection: Investigating different salt forms of this compound could identify a form with optimal solubility and stability.
Troubleshooting Guides
Issue 1: Low or Variable Oral Bioavailability in Preclinical Animal Models
Possible Causes:
-
Poor aqueous solubility of the experimental formulation: The physical form of the this compound used (e.g., crystalline form with low solubility) may not be dissolving sufficiently in the gastrointestinal fluids of the animal model.
-
Precipitation of the drug in the gastrointestinal tract: The drug may initially dissolve but then precipitate out of solution due to changes in pH as it moves through the GI tract.
-
First-pass metabolism: Although this compound has high reported bioavailability, extensive metabolism in the liver or gut wall could be a factor in specific animal models or with certain co-administered substances. This compound is a substrate for CYP3A4.[2]
-
P-glycoprotein (P-gp) efflux: The compound could be a substrate for efflux transporters like P-gp in the intestinal wall, pumping it back into the gut lumen.
Troubleshooting Steps & Experimental Protocols:
| Troubleshooting Step | Experimental Protocol |
| 1. Characterize Physicochemical Properties | Protocol: Determine the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. Assess its lipophilicity (LogP). |
| 2. Evaluate Different Formulation Strategies | Protocol for Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP) using a spray-drying or hot-melt extrusion technique. Characterize the solid state to confirm its amorphous nature (e.g., via XRPD). Perform in vitro dissolution studies comparing the ASD to the crystalline drug. |
| Protocol for Lipid-Based Formulation (SEDDS): Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound. Prepare a SEDDS formulation and characterize its self-emulsification properties upon dilution in aqueous media. | |
| 3. Assess In Vitro Permeability | Protocol: Utilize a Caco-2 cell monolayer model to assess the bidirectional permeability of this compound. This can help determine if it is a substrate for efflux pumps like P-gp. |
| 4. Conduct In Situ Intestinal Perfusion Studies | Protocol: Perform single-pass intestinal perfusion studies in rats to directly measure the absorption rate and extent in a specific segment of the intestine, minimizing the influence of gastric emptying and other variables. |
Issue 2: Inconsistent Dissolution Profiles of Solid Dosage Forms
Possible Causes:
-
Polymorphism: The crystalline form of this compound may be changing during the formulation process or upon storage, leading to different dissolution rates.
-
Excipient Incompatibility: Interactions between this compound and the excipients in the formulation could be affecting its stability or release.
-
Inadequate Formulation Design: The choice and amount of disintegrants, binders, or lubricants may not be optimal for the desired release profile.
Troubleshooting Steps & Experimental Protocols:
| Troubleshooting Step | Experimental Protocol |
| 1. Solid-State Characterization | Protocol: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to analyze the solid state of this compound in the final dosage form and to check for any polymorphic transitions. |
| 2. Excipient Compatibility Studies | Protocol: Prepare binary mixtures of this compound with individual excipients and store them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the mixtures at predetermined time points for degradation products or physical changes. |
| 3. Optimize Formulation Components | Protocol: Systematically vary the concentration of key excipients like disintegrants (e.g., croscarmellose sodium) and binders (e.g., microcrystalline cellulose) in a design of experiments (DoE) approach to identify the optimal formulation for consistent dissolution. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability (Hypothetical Data for this compound)
| Formulation Strategy | Key Excipients | In Vitro Dissolution Enhancement (vs. Crystalline Drug) | In Vivo Bioavailability Enhancement (Relative F%) | Potential Challenges |
| Micronization | None (particle size reduction) | 2-fold | 20% | Limited improvement for very poorly soluble compounds. |
| Amorphous Solid Dispersion | HPMC-AS, PVP K30 | 10-fold | 80% | Physical instability (recrystallization), hygroscopicity. |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | 15-fold (in lipidic media) | 95% | Potential for GI side effects, drug loading limitations. |
| Prodrug | Amino acid conjugates | N/A (requires in vivo conversion) | 50% | Complex synthesis, potential for incomplete conversion. |
Visualizations
Caption: Experimental workflow for troubleshooting and enhancing the oral bioavailability of this compound.
Caption: Mechanism of action of this compound in blocking the NK1 receptor signaling pathway to prevent emesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A lipid-anchored neurokinin 1 receptor antagonist prolongs pain relief by a three-pronged mechanism of action targeting the receptor at the plasma membrane and in endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A lipid-anchored neurokinin 1 receptor antagonist prolongs pain relief by a three-pronged mechanism of action targeting the receptor at the plasma membrane and in endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Casopitant in different storage conditions
Welcome to the Technical Support Center for Casopitant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound and to offer troubleshooting assistance for common issues encountered during its handling and storage in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of pharmaceutical compounds like this compound can be influenced by several environmental factors. The most common factors include temperature, humidity (moisture), light, and pH.[1][2][3] Oxidation is another common degradation pathway for many pharmaceutical compounds.[4][5] Given that this compound has a piperazine (B1678402) core, it may also be susceptible to issues common to piperazine derivatives, such as hygroscopicity.[6]
Q2: What are the recommended general storage conditions for solid this compound?
Q3: How should I prepare and store this compound solutions?
A3: It is best practice to prepare solutions fresh for each experiment to minimize potential degradation in solution.[6] If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at a low temperature, protected from light. The stability of this compound in various solvents has not been extensively reported, so it is recommended to perform a preliminary stability assessment in your chosen solvent system if long-term storage of the solution is required.
Q4: I've observed a change in the color/physical appearance of my solid this compound sample. What could be the cause?
A4: A change in physical appearance, such as color, can be an indicator of chemical degradation.[7] This could be due to exposure to light (photodegradation) or oxidation.[8] It is also possible that the compound has absorbed moisture, which can lead to changes in its physical state and potentially accelerate degradation.[6] It is advisable to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q5: My experimental results with this compound are inconsistent. Could this be related to its stability?
A5: Yes, inconsistent experimental results can be a consequence of compound degradation. If this compound has degraded, its effective concentration in your experiments will be lower than expected, leading to variability in the observed biological or chemical effects. Inaccurate weighing due to water absorption by a hygroscopic compound can also lead to inconsistent results.[6] It is crucial to ensure the integrity of your this compound sample and to handle it under conditions that minimize degradation.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Potential Cause: The appearance of new peaks in an HPLC chromatogram of a this compound sample over time is a strong indication of degradation. These new peaks represent degradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get molecular weight information for the new peaks to help in their identification.[9]
-
Review Storage Conditions: Assess the storage conditions of your this compound sample. Has it been exposed to high temperatures, humidity, or light? Ensure the container is properly sealed.
-
Perform Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies (see Experimental Protocols section) to see if the degradation products formed under stress conditions match the unexpected peaks in your chromatogram.
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments and compare the chromatograms.
-
Issue 2: Poor Solubility or Precipitation of this compound in Solution
-
Potential Cause: While this could be an inherent property of the compound in a particular solvent, changes in solubility or precipitation over time can indicate a stability issue. The degradation products may have different solubility profiles than the parent compound.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent used is of high purity and is dry, as water content can affect solubility and stability.
-
pH Adjustment: The solubility of compounds with amine groups like the piperazine moiety in this compound can be pH-dependent. Ensure the pH of your aqueous solution is appropriate.
-
Sonication/Gentle Heating: To aid dissolution, gentle warming or sonication can be used. However, be cautious as heat can accelerate degradation.
-
Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh solutions immediately before use.
-
Issue 3: Loss of Biological Activity
-
Potential Cause: A decrease or complete loss of the expected biological activity of this compound in your assay is a critical indicator of degradation. The degradation products are unlikely to have the same potency as the intact molecule.
-
Troubleshooting Steps:
-
Purity Analysis: Immediately assess the purity of your this compound sample using a validated analytical method like HPLC.
-
Compare with a New Batch: If available, compare the performance of your current sample with a new, unopened batch of this compound.
-
Review Handling Procedures: Evaluate your entire experimental workflow for potential sources of degradation, such as prolonged exposure to harsh conditions (e.g., extreme pH, high temperature, strong light).
-
Data on Long-Term Stability
Specific quantitative data on the long-term stability of this compound under various storage conditions is not extensively available in the public domain. Researchers are encouraged to perform their own stability studies based on their specific formulations and storage conditions. The following table template can be used to record and track the stability of your this compound samples.
Table 1: Stability Data Template for this compound
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Degradation Products (%) | Notes |
| 2-8 °C | 0 months | White powder | 99.8 | < 0.1 | |
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| 25 °C / 60% RH | 0 months | White powder | 99.8 | < 0.1 | |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 40 °C / 75% RH | 0 months | White powder | 99.8 | < 0.1 | |
| (Accelerated) | 1 month | ||||
| 3 months | |||||
| 6 months | |||||
| Photostability | Initial | White powder | 99.8 | < 0.1 | |
| (ICH Q1B) | After Exposure |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
1. Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent this compound peak from any potential degradation products.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating a parent drug from its impurities.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key is to demonstrate that degradation products do not co-elute with the main this compound peak.[10][11][12]
2. Forced Degradation Studies
Forced degradation (stress testing) helps to identify potential degradation pathways and to confirm the stability-indicating nature of your analytical method.[13][14][15]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.[8]
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and then dilute with 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.[8]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven (e.g., 80 °C) for a defined period.
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.[8]
-
-
Photostability Testing:
-
Expose solid this compound or a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16][17][18][19]
-
Keep a control sample protected from light at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.[18]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. 3 Important Photostability Testing Factors [sampled.com]
- 19. pharmatutor.org [pharmatutor.org]
Identifying and mitigating off-target effects of Casopitant in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Casopitant in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in emesis (nausea and vomiting).[1] By blocking the NK1 receptor, this compound exerts its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2]
Q2: What are the known and potential off-target effects of this compound based on its metabolism?
A2: A significant area for potential off-target effects of this compound arises from its metabolism. In vitro studies have shown that this compound is a substrate, inhibitor, and inducer of the Cytochrome P450 3A4 (CYP3A4) enzyme. It also acts as a moderate inducer of CYP2C9. This can lead to drug-drug interactions when co-administered with other drugs metabolized by these enzymes, altering their plasma concentrations and potentially leading to adverse effects.
Q3: Has a broad off-target screening panel been published for this compound?
A3: To date, a comprehensive, publicly available off-target binding profile for this compound against a broad panel of receptors, kinases, and ion channels (such as a CEREP or SafetyScreen44™ panel) has not been identified in the scientific literature. Such studies are typically part of proprietary preclinical safety assessments. For the purpose of this guide, we will use hypothetical data to illustrate how such information would be presented and interpreted.
Q4: Is there any information on this compound's activity at cardiac ion channels, such as the hERG channel?
A4: While specific quantitative data for this compound's IC50 value against the hERG (human Ether-à-go-go-Related Gene) potassium channel is not publicly available, screening for cardiac ion channel interactions is a critical step in safety pharmacology.[3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. Any investigation into off-target effects should include an assessment of hERG channel activity.
Identifying Off-Target Effects: Experimental Approaches
To comprehensively identify potential off-target effects of this compound, a multi-faceted in vitro screening approach is recommended. This typically involves a tiered strategy, starting with broad screening panels and followed by more focused functional assays for any identified "hits."
Data Presentation: Hypothetical Off-Target Profile of this compound
Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as comprehensive public data for this compound is unavailable. This data is structured to demonstrate how results from off-target screening panels would be presented.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM |
| On-Target | |
| NK1R | 98% |
| Potential Off-Targets | |
| Kinase A | 65% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 8% |
Table 2: Hypothetical Receptor and Ion Channel Binding Profile for this compound (Eurofins Cerep SafetyScreen44™ Panel)
| Target | Assay Type | % Inhibition at 10 µM |
| Receptors | ||
| Adrenergic α1 | Radioligand Binding | 12% |
| Adrenergic α2 | Radioligand Binding | 8% |
| Adrenergic β1 | Radioligand Binding | 5% |
| Dopamine D1 | Radioligand Binding | 15% |
| Dopamine D2 | Radioligand Binding | 28% |
| Serotonin 5-HT1A | Radioligand Binding | 22% |
| Serotonin 5-HT2A | Radioligand Binding | 35% |
| Muscarinic M1 | Radioligand Binding | 9% |
| Ion Channels | ||
| hERG (K+ Channel) | Radioligand Binding | 45% |
| Ca2+ Channel (L-type) | Radioligand Binding | 18% |
| Na+ Channel (Site 2) | Radioligand Binding | 11% |
Table 3: Hypothetical IC50/Ki Values for Confirmed Off-Target "Hits"
| Target | Assay Type | IC50 / Ki (nM) |
| On-Target | ||
| NK1 Receptor | Radioligand Binding | 0.5 (Ki) |
| Off-Targets | ||
| Kinase A | Kinase Activity Assay | 850 (IC50) |
| Kinase B | Kinase Activity Assay | 1,200 (IC50) |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 2,500 (Ki) |
| hERG K+ Channel | Patch Clamp | 8,900 (IC50) |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a primary screen, create a working solution that will yield a final assay concentration of 1 µM.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).
-
Assay Plate Preparation: Dispense the this compound solution and a vehicle control (DMSO) into the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the reaction by adding ATP at a concentration near the Km for each kinase.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to quantify kinase activity by measuring the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For any hits (typically >50% inhibition), perform a secondary screen with a dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Panel Screening
Caption: Workflow for in vitro kinase selectivity profiling.
Protocol 2: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity of this compound to a panel of non-kinase receptors and ion channels.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors or ion channels.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for the target (typically at its Kd concentration), and the various concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the data and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values in Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| IC50 values are higher than expected. | Compound precipitation: this compound may not be fully soluble at higher concentrations in the assay buffer. | Visually inspect for precipitates. Test the solubility of this compound in the assay buffer. If necessary, adjust the DMSO concentration (typically keeping it below 1%). |
| ATP concentration is too high: For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50. | Standardize the ATP concentration across all assays, ideally at or near the Km value for each kinase.[4][5] | |
| Degraded compound: The this compound stock solution may have degraded over time. | Prepare fresh dilutions from a new stock solution for each experiment. Verify the integrity of the stock if possible. | |
| High variability between replicate wells. | Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. | Use calibrated pipettes and practice proper pipetting technique. Prepare master mixes of reagents where possible to minimize well-to-well variation. |
| Edge effects in assay plates: Wells on the edge of the plate may experience more evaporation, leading to changes in reagent concentrations. | Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or media to create a humidity barrier. | |
| No dose-response curve observed. | Incorrect concentration range: The tested concentrations of this compound are too high or too low to define the sigmoidal curve. | Perform a wider range of dilutions (e.g., from 1 nM to 100 µM) to capture the full dose-response. |
| Inactive enzyme: The kinase may have lost activity due to improper storage or handling. | Test the enzyme activity with a known positive control inhibitor to ensure the assay is performing as expected. |
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Troubleshooting High Background in Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding (NSB). | Radioligand concentration is too high: This increases binding to non-target sites. | Use a radioligand concentration at or below its Kd for the target receptor.[6] |
| Hydrophobic interactions: The radioligand or this compound may be "sticky" and bind to the filter membrane or plasticware. | Add a detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay and wash buffers. Pre-soak the filter mats in a blocking agent like polyethyleneimine (PEI).[6] | |
| Insufficient washing: Free radioligand is not being effectively removed from the filters. | Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the vacuum is sufficient for rapid filtration. | |
| Low total binding signal. | Degraded radioligand: The radioligand may have degraded, reducing its ability to bind. | Use a fresh batch of radioligand and check its expiration date. Store it according to the manufacturer's instructions. |
| Inactive receptor preparation: The cell membranes may have lost receptor activity due to improper preparation or storage. | Prepare fresh membranes and titrate the amount of protein used in the assay to find the optimal signal window. | |
| Assay not at equilibrium: The incubation time may be too short for the binding to reach a steady state. | Perform a time-course experiment to determine the optimal incubation time. |
Mitigating Off-Target Effects
Should in vitro screening identify significant off-target activities for this compound, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can use the off-target data to guide the synthesis of new analogues of this compound that retain high affinity for the NK1 receptor while having reduced affinity for the off-target protein(s).
-
Counter-Screening: During a lead optimization campaign, any newly synthesized analogues should be routinely screened against the identified off-target(s) in parallel with the primary target.
-
Risk Assessment: If an off-target interaction cannot be engineered out, a risk assessment should be performed. This involves considering the potency of the off-target interaction in relation to the therapeutic concentration of this compound and the known physiological consequences of modulating the off-target.
Signaling Pathway: this compound On- and Off-Target Interactions
Caption: On-target and potential off-target pathways of this compound.
References
- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Optimizing Casopitant dosage for maximal efficacy and minimal toxicity
Technical Support Center: Casopitant (B1241461)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of this compound dosage to achieve maximal efficacy while minimizing toxicity in experimental settings. As the clinical development of this compound was discontinued, this information is based on published clinical trial data and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, high-affinity antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's natural ligand is Substance P (SP).[1] By blocking the interaction of Substance P with the NK-1 receptor, this compound inhibits downstream signaling.[2] This mechanism is central to its effects, as the SP/NK-1R system is involved in various physiological processes, including emesis, depression, and inflammation.[2][3]
Q2: What are the primary signaling pathways affected by this compound?
A2: As an NK-1 receptor antagonist, this compound blocks the activation of several downstream signaling cascades that are normally initiated by Substance P. The primary pathways include the activation of Gq and Gs heterotrimeric G proteins.[1] This leads to the modulation of second messengers such as calcium, cAMP, and IP3.[1] Consequently, pathways like the MAPK/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival, are affected.[4][5]
Q3: What is the primary metabolic pathway for this compound and are there potential drug interactions?
A3: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] It also acts as a weak to moderate inhibitor of CYP3A4.[6][7] This can lead to drug-drug interactions when co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. For instance, this compound can increase the exposure of dexamethasone (B1670325), a CYP3A4 substrate.[6] Caution should be exercised when using this compound in experimental systems that include other compounds metabolized by CYP3A4.[8]
Q4: What were the effective dose ranges of this compound in clinical trials?
A4: In clinical trials for chemotherapy-induced nausea and vomiting (CINV), oral doses of 50 mg, 100 mg, and 150 mg were evaluated.[9] A single oral dose of 150 mg was found to be effective.[8][9] For major depressive disorder, oral doses of 30 mg/day and 80 mg/day were tested, with the 80 mg/day dose showing a statistically significant improvement over placebo in one study.[10][11]
Q5: What are the most commonly observed adverse effects of this compound in a clinical setting?
A5: In clinical trials, this compound was generally well-tolerated.[12][13] The most frequently reported adverse events in CINV studies included neutropenia, leukopenia, anemia, alopecia, fatigue, and constipation.[13][14] In studies for major depressive disorder, commonly reported adverse events included headache, somnolence, nausea, diarrhea, and dry mouth.[11]
Troubleshooting Guides
This section provides guidance on potential issues that may arise during in vitro or in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results | - Inconsistent compound purity or stability.- Cellular system variability (e.g., receptor expression levels).- Interaction with other components in the experimental system. | - Verify the purity and stability of the this compound stock solution.- Characterize the NK-1 receptor expression in your experimental model.- Assess for potential interactions with other compounds or media components. |
| Lower than expected efficacy | - Suboptimal dosage.- Poor bioavailability in the experimental model.- Rapid metabolism of the compound. | - Perform a dose-response study to determine the optimal concentration.- Evaluate the pharmacokinetic properties of this compound in your specific model.[15]- If using a cellular system with high metabolic activity, consider this in your experimental design. |
| Observed cytotoxicity in vitro | - Off-target effects at high concentrations.- Sensitivity of the specific cell line. | - Determine the IC50 for cytotoxicity and use concentrations well below this for efficacy studies.- Compare the cytotoxicity profile across multiple cell lines to assess specificity. |
| Unexpected in vivo side effects | - Off-target pharmacological effects.- Interaction with the animal model's physiology. | - Reduce the dose to the minimally effective level.- Carefully monitor for and document all physiological and behavioral changes.- Consider a different animal model if idiosyncratic toxicity is suspected. |
| Drug-drug interactions in co-administration studies | - this compound is a moderate inhibitor of CYP3A4.[6][7] | - If co-administering with a CYP3A4 substrate, consider that its exposure may be increased.[6]- It may be necessary to adjust the dosage of the co-administered drug. |
Data Presentation
Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Dosage Regimen | Chemotherapy Type | Primary Endpoint | Efficacy Rate (this compound Group) | Efficacy Rate (Control Group) | Reference |
| 150 mg PO (single dose) | Highly Emetogenic (HEC) | Complete Response (CR) over 120h | 86% | 66% | [12] |
| 90 mg IV (Day 1) + 50 mg PO (Days 2-3) | Highly Emetogenic (HEC) | Complete Response (CR) over 120h | 80% | 66% | [12] |
| 50 mg PO (Days 1-3) | Moderately Emetogenic (MEC) | Complete Response (CR) over 120h | 80.8% | 69.4% | [9] |
| 100 mg PO (Days 1-3) | Moderately Emetogenic (MEC) | Complete Response (CR) over 120h | 78.5% | 69.4% | [9] |
| 150 mg PO (Days 1-3) | Moderately Emetogenic (MEC) | Complete Response (CR) over 120h | 84.2% | 69.4% | [9] |
| 150 mg PO (single dose) | Moderately Emetogenic (MEC) | Complete Response (CR) over 120h | 73% | 59% | [16] |
| 150 mg PO (Day 1) + 50 mg PO (Days 2-3) | Moderately Emetogenic (MEC) | Complete Response (CR) over 120h | 73% | 59% | [16] |
Efficacy of this compound in Major Depressive Disorder (MDD)
| Dosage Regimen | Primary Endpoint | Result | Reference |
| 30 mg/day PO | Change from baseline HAMD17 score at week 8 | Not statistically significant vs. placebo | [10][17] |
| 80 mg/day PO | Change from baseline HAMD17 score at week 8 | Statistically significant improvement vs. placebo (p=0.023) | [10][17] |
| 120 mg/day PO | Change from baseline HAMD17 score at week 8 | Not statistically significant vs. placebo | [10] |
Common Adverse Events of this compound in CINV Clinical Trials
| Adverse Event | Frequency in this compound Groups | Frequency in Control Group | Reference |
| Neutropenia | 1-4% (serious) | 3% (serious) | [12] |
| Febrile Neutropenia | 1-2% (serious) | <1% (serious) | [12] |
| Dehydration | <1-1% (serious) | 2% (serious) | [12] |
| Alopecia | Similar across arms | Similar across arms | [13] |
| Fatigue | Similar across arms | Similar across arms | [13] |
| Leukopenia | Similar across arms | Similar across arms | [13] |
| Constipation | Similar across arms | Similar across arms | [13] |
Experimental Protocols
The following are example protocols for key experiments to evaluate the efficacy and toxicity of this compound.
Protocol 1: In Vitro NK-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NK-1 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Radioligand Binding: In a 96-well plate, combine the cell membrane preparation with a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P).
-
Competitive Binding: Add increasing concentrations of this compound to compete with the radioligand for binding to the NK-1 receptor.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Efficacy Study in a Ferret Model of Emesis
Objective: To evaluate the anti-emetic efficacy of this compound in a preclinical model. The ferret is a well-established model for studying emesis.[15]
Methodology:
-
Animal Acclimatization: Acclimate male ferrets to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses to different groups of ferrets. Include a vehicle control group.
-
Emetogen Challenge: After a predetermined pretreatment time, administer an emetogenic agent (e.g., cisplatin) to induce vomiting and retching.
-
Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits for each animal.
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of emesis for each dose.
-
Toxicity Monitoring: Throughout the study, monitor the animals for any signs of toxicity, such as changes in behavior, body weight, or food and water intake.
Visualizations
Caption: NK-1 Receptor Signaling Pathway and Point of this compound Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel NK-1 antagonist, on the pharmacokinetics of dolasetron and granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
Methods to prevent degradation of Casopitant during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Casopitant in experimental settings. The information provided is intended to help minimize degradation and ensure the integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] It is a piperazine (B1678402) derivative that has been investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] By blocking the NK1 receptor, this compound inhibits the binding of Substance P, a neuropeptide involved in the emetic reflex.[5][6]
Q2: What is the difference between this compound and this compound Mesylate?
A2: this compound is the active pharmaceutical ingredient (API), while this compound Mesylate is a salt form of the compound. Salt forms are often used in pharmaceutical development to improve properties such as solubility and stability. For experimental purposes, it is crucial to note which form you are using, as their physicochemical properties may differ slightly.
Q3: How should I store this compound powder and prepared solutions?
A3: Proper storage is critical to prevent the degradation of this compound. For prepared stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Q4: What solvents can I use to dissolve this compound?
A4: this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, and Tween-80. It is recommended to prepare these solutions fresh on the day of use.
Q5: Are there any known incompatibilities of this compound with other common lab reagents?
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during experiments involving this compound, with a focus on preventing its degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | - Verify Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light. - Prepare Fresh Solutions: If possible, prepare fresh solutions of this compound for each experiment, especially for aqueous-based assays where hydrolysis may be a concern. - Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize degradation from repeated temperature changes.[7] |
| Precipitate forms in the experimental solution. | - Low solubility of this compound in the chosen solvent system. - Change in pH or temperature affecting solubility. | - Optimize Solvent System: If using a solvent mixture, you may need to adjust the ratios of the components to improve solubility. Gentle heating or sonication can also aid in dissolution, but be cautious of potential thermal degradation. - Control pH: If working in an aqueous buffer system, ensure the pH is compatible with this compound's stability and solubility. The piperazine and piperidine (B6355638) moieties in this compound have basic pKa values, and pH can significantly affect its ionization state and solubility.[8] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound into one or more new chemical entities. | - Conduct a Forced Degradation Study: To identify potential degradation products, you can subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). This will help you to develop a stability-indicating analytical method. - Review Experimental Protocol: Examine your experimental workflow for any steps that might introduce conditions known to cause degradation (e.g., prolonged exposure to harsh pH, high temperatures, or UV light). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (or this compound Mesylate) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (not to exceed 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
-
Protocol 2: General Forced Degradation Study for this compound
This protocol provides a general framework for a forced degradation study. The specific conditions may need to be optimized for this compound.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC system with a PDA or UV detector
-
C18 analytical column
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound solution without stress treatment), by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
Visualizations
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Brain Penetration of Casopitant for CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the brain penetration of Casopitant (B1241461) for Central Nervous System (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern for CNS studies?
A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] For it to be effective in CNS disorders such as depression and anxiety, it must cross the blood-brain barrier (BBB) to reach its target in the brain.[2][3] While this compound is brain-permeable, its concentration in the CNS can be limited by efflux transporters at the BBB, primarily P-glycoprotein (P-gp).[1][4] This can lead to sub-therapeutic concentrations in the brain and hinder the evaluation of its efficacy in CNS models.
Q2: What is P-glycoprotein (P-gp) and how does it affect this compound's brain penetration?
A2: P-glycoprotein is an ATP-dependent efflux transporter highly expressed on the luminal side of the endothelial cells that form the blood-brain barrier.[5] It actively pumps a wide range of xenobiotics, including many drugs, out of the brain and back into the bloodstream.[4] If this compound is a substrate for P-gp, the transporter will actively remove it from the brain, thereby reducing its concentration and therapeutic effect within the CNS.[4][6]
Q3: What are the key indicators that suggest poor brain penetration of this compound in my animal model?
A3: Key indicators of poor brain penetration include:
-
Low brain-to-plasma concentration ratio (Kp): A low Kp value indicates that the drug concentration in the brain tissue is significantly lower than in the systemic circulation.
-
High efflux ratio in vitro: An in vitro Caco-2 or MDCK-MDR1 cell assay showing a high efflux ratio (B-A/A-B permeability) suggests that the compound is a substrate for efflux transporters like P-gp.
-
Discrepancy between in vitro potency and in vivo efficacy: If this compound shows high potency in in vitro assays but fails to elicit the expected pharmacological response in vivo in CNS models, poor brain penetration is a likely cause.
-
Increased CNS effects with a P-gp inhibitor: A significant increase in the central effects of this compound when co-administered with a known P-gp inhibitor is strong evidence of P-gp mediated efflux.[5]
Troubleshooting Guide
Problem: Low brain concentrations of this compound observed in preclinical studies.
| Possible Cause | Troubleshooting/Optimization Strategy |
| P-glycoprotein (P-gp) Mediated Efflux | 1. Co-administration with a P-gp inhibitor: Use a potent and selective P-gp inhibitor such as elacridar (B1662867) or tariquidar (B1662512) to block the efflux of this compound at the BBB.[5] This can help determine the extent to which P-gp is limiting brain penetration. 2. Formulation with P-gp inhibiting excipients: Certain excipients used in drug formulations, such as polysorbates, can inhibit P-gp function. |
| Poor Physicochemical Properties | 1. Chemical Modification: If feasible, modify the structure of this compound to reduce its affinity for P-gp. This could involve altering its lipophilicity, hydrogen bonding capacity, or molecular weight. 2. Prodrug Approach: Design a prodrug of this compound that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active this compound within the CNS. |
| Rapid Metabolism in the Brain | 1. Metabolite Profiling: Analyze brain tissue to identify any major metabolites of this compound.[7] 2. Inhibition of Metabolic Enzymes: If a specific metabolic pathway is identified, consider co-administration with an inhibitor of the relevant enzyme to increase the residence time of the parent drug in the brain. |
| Inefficient Formulation | 1. Nanoparticle-based Delivery Systems: Encapsulate this compound in nanoparticles (e.g., PLGA, liposomes) to bypass P-gp mediated efflux.[8][9] The nanoparticles can be surface-modified with ligands that target receptors on the BBB for enhanced uptake.[10] 2. Intranasal Delivery: Explore intranasal administration as an alternative route to bypass the BBB and deliver this compound directly to the CNS. |
Quantitative Data
The following table summarizes the brain and plasma concentrations of [14C]this compound and its metabolites in ferrets following a single intraperitoneal dose.
Table 1: Brain and Plasma Concentrations of [14C]this compound and its Metabolites in Ferrets
| Time (hours) | Analyte | Plasma Concentration (ng/mL or ng eq/mL) | Brain Concentration (ng/g or ng eq/g) | Brain-to-Plasma Ratio |
| 2 | Total Radioactivity | 1030 | 990 | 0.96 |
| 2 | This compound | 810 | 750 | 0.93 |
| 2 | Metabolite M1 | 160 | 190 | 1.19 |
| 2 | Metabolite M2 | 30 | 30 | 1.00 |
Data extracted from Minthorn et al., 2008.[7]
Experimental Protocols
In Vivo P-glycoprotein Inhibition Study in Rodents
Objective: To determine if co-administration of a P-gp inhibitor increases the brain penetration of this compound.
Materials:
-
This compound
-
P-gp inhibitor (e.g., Elacridar)
-
Vehicle for drug administration (e.g., 20% Captisol® in water)
-
Male Sprague-Dawley rats (250-300g)
-
Surgical tools for cannulation (if required for dosing)
-
Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.
-
Group Allocation: Randomly divide the animals into two groups:
-
Group 1: Vehicle + this compound
-
Group 2: P-gp inhibitor + this compound
-
-
Dosing:
-
Administer the P-gp inhibitor (e.g., Elacridar, 10 mg/kg) or vehicle to the respective groups via oral gavage or intravenous injection. The pre-treatment time will depend on the pharmacokinetic profile of the inhibitor (typically 1-2 hours before this compound administration).
-
Administer this compound (e.g., 10 mg/kg) to all animals.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2 hours post-Casopitant dose), anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to obtain plasma.
-
Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
-
Excise the brain and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain and plasma concentrations of this compound for each animal.
-
Determine the brain-to-plasma concentration ratio (Kp) for each group.
-
Statistically compare the Kp values between the vehicle-treated and P-gp inhibitor-treated groups. A significant increase in the Kp value in the presence of the P-gp inhibitor indicates that this compound is a substrate for P-gp.
-
Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to potentially enhance its brain penetration.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content.
-
Visualizations
Caption: Role of P-glycoprotein at the Blood-Brain Barrier.
Caption: Workflow for In Vivo Brain Penetration Study.
Caption: Strategies to Enhance this compound Brain Penetration.
References
- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 9. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistency between different batches of synthesized Casopitant
This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring consistency between different batches of synthesized Casopitant. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that can lead to batch-to-batch variability in this compound synthesis.
Issue 1: Variation in Purity and Impurity Profile
A common challenge in the synthesis of this compound is the presence of process-related impurities, which can vary between batches and affect the final product's quality and efficacy.
Potential Cause 1.1: Presence of a De-fluorinated Impurity
During the synthesis of this compound, a de-fluorinated analogue of the drug substance has been identified as a critical impurity.[1][2][3] This impurity can arise during hydrogenation steps in the synthetic route.[2]
Recommended Solution:
-
Control at the Source: The most effective strategy is to control the formation of this impurity at its point of origin in the synthetic process.[1][2]
-
Catalyst Filtration: After the hydrogenation step where the de-fluorination is likely to occur, implement a filtration step to remove the catalyst (e.g., Rh/C) before proceeding to the next stage. This minimizes the conversion of the desired intermediate to its de-fluorinated version.[2]
-
Process Parameter Optimization: Strictly control the hydrogenation process parameters, such as hydrogen pressure and temperature, within their proven acceptable ranges (PARs) to minimize the formation of the de-fluorinated impurity.[2]
Potential Cause 1.2: Other Process-Related Impurities
The multi-step synthesis of this compound, a complex piperazine (B1678402) derivative, can lead to various side reactions and the formation of other impurities.[4] These can include products of incomplete reaction, over-reaction, or side reactions of starting materials and intermediates.
Recommended Solution:
-
Quality of Starting Materials: Ensure the quality and purity of key starting materials. Impurities in starting materials can be carried through the synthesis and impact the final impurity profile.
-
Reaction Condition Control: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry at each step of the synthesis. For piperazine derivatives, temperature control is crucial to prevent the formation of di-substituted byproducts.
-
In-Process Controls (IPCs): Implement in-process analytical testing to monitor the progress of reactions and the formation of impurities. This allows for corrective actions before the final steps.
-
Purification Optimization: Develop and validate a robust purification method for the final active pharmaceutical ingredient (API) and key intermediates to effectively remove impurities.
Issue 2: Inconsistent Crystal Form (Polymorphism)
This compound mesylate is known to exist in different polymorphic forms, which can affect its physical and chemical properties, including solubility and bioavailability.[5][6] Inconsistent polymorphic content between batches is a significant issue.
Potential Cause 2.1: Uncontrolled Crystallization Conditions
The final crystallization step is critical in determining the polymorphic form of this compound mesylate. Variations in solvent composition, temperature, cooling rate, and agitation can lead to the formation of different polymorphs or mixtures of polymorphs.[7][8] It has been noted that this compound mesylate can exist as a mixture of Form 1 and Form 3.[5][6]
Recommended Solution:
-
Defined Crystallization Protocol: Develop and strictly adhere to a detailed crystallization protocol. This should specify the solvent system, temperature profile (heating, cooling, and holding times), agitation rate, and seeding strategy.
-
Seeding: Employ a seeding strategy with the desired polymorphic form to ensure consistent crystallization of that form.
-
Solvent System Control: Precisely control the composition of the solvent system used for crystallization, as this can significantly influence which polymorph is favored.[6]
-
Characterization: Routinely analyze the polymorphic form of each batch using techniques like X-ray Powder Diffraction (XRPD) to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant peak in our HPLC analysis close to the main this compound peak, which varies in intensity between batches. What could it be?
A1: This is likely the de-fluorinated impurity of this compound.[1][3] This process-related impurity has a very similar structure to this compound and may have a close retention time in reverse-phase HPLC. To confirm its identity, you can use LC-MS to check the molecular weight or employ 19F NMR, where the absence of a fluorine signal would be indicative of this impurity.[3] To control it, focus on the hydrogenation steps in your synthesis, ensuring efficient catalyst removal and tight control of reaction parameters.[2]
Q2: Our synthesized this compound shows variable dissolution rates between batches, even with similar purity levels by HPLC. What could be the cause?
A2: This is a strong indication of polymorphic variability. This compound mesylate can exist in different crystalline forms (polymorphs), which can have different dissolution rates.[5][6] Even if the chemical purity is high, the physical form of the solid can differ. We recommend performing X-ray Powder Diffraction (XRPD) on each batch to identify and quantify the polymorphic forms present. Implementing a controlled crystallization process is key to ensuring consistent polymorphic form.[7][8]
Q3: What are the critical quality attributes (CQAs) we should monitor for this compound synthesis?
A3: Based on available literature, the following are critical to monitor:
-
Purity: Absence of process-related and degradation impurities.
-
Impurity Profile: Specifically, the level of the de-fluorinated impurity should be controlled.[1][2]
-
Polymorphic Form: The crystalline form of this compound mesylate should be consistent.[5][6]
-
Assay: The potency of the final product.
-
Residual Solvents: Levels of solvents used in the final steps of the synthesis.
Q4: Can you provide a starting point for an HPLC method to check the purity of this compound?
A4: While the exact validated method is proprietary, a general reverse-phase HPLC method can be developed as a starting point. Please refer to the detailed experimental protocols section below for a comprehensive example. The key is to achieve good resolution between the main this compound peak and any potential impurities, especially the de-fluorinated analogue.
Quantitative Data Summary
The following table summarizes the key quality control parameters for ensuring batch-to-batch consistency of this compound.
| Parameter | Analytical Technique | Acceptance Criteria | Potential Impact of Deviation |
| Purity | HPLC | ≥ 99.5% | Reduced efficacy, potential toxicity |
| De-fluorinated Impurity | HPLC, LC-MS, 19F NMR | ≤ 0.15% | Altered pharmacological profile, potential toxicity |
| Polymorphic Form | XRPD | Consistent pattern corresponding to the desired form | Variable solubility, bioavailability, and stability |
| Assay | HPLC | 98.0% - 102.0% | Inconsistent dosing and efficacy |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines | Potential toxicity |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify the de-fluorinated impurity and other process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 30% B
-
36-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
2. ¹⁹F Nuclear Magnetic Resonance (NMR) for Identification of De-fluorinated Impurity
-
Objective: To qualitatively identify and semi-quantify the de-fluorinated impurity in this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Parameters:
-
Acquire a standard ¹⁹F NMR spectrum.
-
The this compound molecule contains trifluoromethyl groups which will give a characteristic signal. The de-fluorinated impurity will lack this signal.
-
Integration of the impurity signals relative to an internal standard can be used for semi-quantitative analysis.
-
3. X-ray Powder Diffraction (XRPD) for Polymorph Analysis
-
Objective: To identify the polymorphic form of solid this compound mesylate.
-
Instrumentation: A powder X-ray diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently grind the sample to a fine powder and pack it into the sample holder.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for Form 1 and Form 3 of this compound mesylate to determine the polymorphic identity and assess for the presence of other forms.
Visualizations
Caption: Workflow for this compound Synthesis and Quality Control.
Caption: Troubleshooting Logic for this compound Batch Variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. omicsonline.org [omicsonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rigaku.com [resources.rigaku.com]
Technical Support Center: Controlling for Placebo Effects in Casopitant Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential placebo effects in animal studies of Casopitant, a selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect in the context of animal studies, and why is it a concern for this compound research?
A1: In animal studies, the "placebo effect" refers to a physiological or behavioral change that is not attributable to the pharmacological action of the test compound. Instead, it can arise from factors such as the stress of handling and injection, conditioning (the animal associating the procedure with a particular outcome), and the expectations of the human experimenters (caregiver placebo effect).[1][2] For a drug like this compound, which has been investigated for conditions with subjective endpoints like anxiety, depression, and nausea, these placebo effects can mask the true efficacy of the drug or lead to false-positive results.[3][4]
Q2: What are the different types of placebo controls that can be used in this compound animal studies?
A2: Several types of placebo controls can and should be employed:
-
Vehicle Control: This is the most common type of placebo. The vehicle is the solvent or medium used to dissolve or suspend this compound (e.g., saline, sterile water). The control group receives an injection of the vehicle only, administered via the same route and volume as the this compound-treated group. This controls for the effects of the injection procedure and the vehicle itself.
-
Sham Procedure Control: If the experimental model involves a surgical or other invasive procedure (e.g., implantation of a cannula), a sham control group is essential. This group undergoes the same procedure, including anesthesia and incisions, but without the key experimental step (e.g., the actual lesion or implantation).[5] This controls for the effects of the surgery itself.
-
Active Placebo Control: In some behavioral studies, an "active" placebo may be used. This is a drug that mimics the side effects of this compound (if any are known and observable in the animal model) but lacks the specific NK1 receptor antagonist activity. This can help to blind the experimenter to the treatment allocation more effectively.
Q3: How can I minimize the "caregiver placebo effect" where my expectations influence the results?
A3: The caregiver placebo effect, where a researcher's expectations unconsciously influence how they handle and assess the animals, is a significant source of bias.[6] To minimize this:
-
Blinding: The person administering the drug, caring for the animals, and assessing the outcomes should be "blind" to the treatment allocation (i.e., they should not know which animals received this compound and which received the placebo).[6]
-
Objective Outcome Measures: Whenever possible, use objective, automated, and quantitative measures to reduce subjective interpretation. For example, use automated activity monitoring systems instead of subjective scoring of behavior.
-
Standardized Procedures: Ensure all procedures, including handling, dosing, and behavioral testing, are strictly standardized across all experimental groups.
Troubleshooting Guides
Problem: High variability and a strong response in the placebo group are making it difficult to see a clear effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Stress from Injection/Handling | Habituate the animals to the injection procedure for several days before the experiment begins by handling them and giving them sham injections (e.g., with a needleless syringe).[2] |
| Conditioning | Randomize the order of testing for different treatment groups to avoid time-of-day or order effects. Ensure the testing environment is consistent for all animals. |
| Caregiver Bias | Implement a robust double-blinding procedure where neither the person handling the animals nor the person analyzing the data knows the treatment allocation until the study is complete. |
| Inappropriate Vehicle | Ensure the vehicle is inert and does not have any physiological or behavioral effects on its own. Test the vehicle alone against a naive (uninjected) control group in a pilot study. |
| Lack of Objective Measures | Replace subjective behavioral scoring with automated and quantitative endpoints where possible. For example, in anxiety models, use automated tracking of time spent in open arms of the elevated plus maze. |
Problem: I am not sure if my placebo control is adequate for my specific experimental model.
| Experimental Model | Recommended Placebo Control Strategy |
| Cisplatin-Induced Emesis (Ferret Model) | Administer the vehicle used to dissolve this compound via the same route (e.g., oral gavage or injection) and at the same time point relative to cisplatin (B142131) administration as the this compound group. The control group will receive cisplatin and the vehicle. |
| Cisplatin-Induced Pica (Rat Model) | Similar to the ferret model, use a vehicle control. The amount of kaolin (B608303) consumed by the vehicle-treated group serves as the baseline for cisplatin-induced pica.[7][8] |
| Elevated Plus Maze (Anxiety Model) | A vehicle control is essential. Ensure the vehicle does not affect locomotor activity, which could confound the interpretation of time spent in the open arms. |
| Forced Swim Test (Depression Model) | Use a vehicle control. It is crucial to assess general locomotor activity in a separate test (e.g., open field test) to ensure that any effects on immobility are not due to sedation or hyperactivity caused by the vehicle.[3] |
| Surgical Models (e.g., nerve ligation for neuropathic pain) | A sham surgery group is mandatory. This group should undergo the entire surgical procedure, including anesthesia and skin incision, but without the specific nerve ligation.[5] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets with Placebo Control
-
Animal Model: Male ferrets (1-1.5 kg).
-
Habituation: Acclimatize ferrets to the experimental cages for at least 3 days.
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.9% saline) + Cisplatin
-
Group 2: this compound (dissolved in vehicle) + Cisplatin
-
-
Procedure:
-
Administer the vehicle or this compound (e.g., 1 mg/kg, oral) 1 hour before cisplatin.
-
Administer cisplatin (5 mg/kg, intraperitoneal) to induce emesis.[9]
-
Observe the animals continuously for 4-8 hours.
-
-
Data Collection: A blinded observer should record the number of retches and vomits for each animal.
-
Statistical Analysis: Compare the number of emetic episodes between the vehicle and this compound groups using a Mann-Whitney U test or a t-test, depending on data distribution.
Protocol 2: Elevated Plus Maze in Gerbils with Placebo Control
-
Animal Model: Male gerbils (60-80 g).
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.9% saline, subcutaneous)
-
Group 2: NK1 Antagonist (e.g., GR-205171, 0.3, 1.0, 5.0 mg/kg, subcutaneous)[10]
-
-
Procedure:
-
Administer the vehicle or the NK1 antagonist 30 minutes before the test.
-
Place the gerbil in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Data Collection: Use an automated video tracking system to record:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess locomotor activity).
-
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test to compare the different dose groups with the vehicle control group.
Data Presentation
Table 1: Example Data from a Placebo-Controlled Study of an NK1 Antagonist in the Gerbil Elevated Plus Maze
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 10 | 15.2 ± 2.1 | 20.5 ± 3.2 | 1520 ± 85 |
| NK1 Antagonist (1 mg/kg) | 10 | 28.9 ± 3.5 | 35.1 ± 4.1 | 1495 ± 92 |
| NK1 Antagonist (3 mg/kg) | 10 | 35.1 ± 4.0 | 42.8 ± 4.8 | 1550 ± 78 |
*p < 0.05, **p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test).
Table 2: Example Data from a Placebo-Controlled Study of this compound in the Ferret Model of Cisplatin-Induced Emesis
| Treatment Group | N | Total Retching Episodes (Median, IQR) | Total Vomiting Episodes (Median, IQR) |
| Vehicle + Cisplatin | 8 | 25 (18-32) | 8 (5-12) |
| This compound (1 mg/kg) + Cisplatin | 8 | 5 (2-9)* | 1 (0-3)** |
*p < 0.05, **p < 0.01 compared to Vehicle + Cisplatin group (Mann-Whitney U test).
Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Signaling pathway of the Substance P/NK1 receptor.
Experimental Workflow for a Placebo-Controlled Animal Study
Caption: A typical workflow for a placebo-controlled animal experiment.
References
- 1. Presentation on Placebos in Animals | [skeptvet.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing the placebo effect in veterinary medicine - News - VIN [news.vin.com]
- 7. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like effects of the neurokinin 1 receptor antagonist GR-205171 in the elevated plus maze and contextual fear-potentiated startle model of anxiety in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Casopitant and Aprepitant for Chemotherapy-Induced Nausea and Vomiting in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two neurokinin-1 (NK1) receptor antagonists, Casopitant and Aprepitant (B1667566), in the context of chemotherapy-induced nausea and vomiting (CINV). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Mechanism of Action: Targeting the NK1 Receptor
Both this compound and Aprepitant are highly selective antagonists of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is a key component in the emetic reflex pathway, activated by substance P, a neuropeptide released in response to emetogenic stimuli such as chemotherapy. By blocking the binding of substance P to the NK1 receptor in the central nervous system, both drugs inhibit the downstream signaling that leads to nausea and vomiting.[1][2] This shared mechanism of action underscores their utility in the management of CINV, particularly the delayed phase which is less responsive to serotonin (B10506) 5-HT3 receptor antagonists.
dot
Comparative Preclinical Efficacy in CINV Models
Data Presentation
| Parameter | This compound | Aprepitant | Reference(s) |
| Drug Class | Neurokinin-1 (NK1) Receptor Antagonist | Neurokinin-1 (NK1) Receptor Antagonist | [1][2] |
| Animal Model | Ferret | Ferret | [2][7] |
| Emetic Challenge | Cisplatin (B142131) | Cisplatin | [2][7] |
| Effective Dose (Antiemetic) | Not explicitly stated in available preclinical dose-response studies, but clinical trials used various oral and IV doses. | 1 mg/kg, p.o. was shown to be effective in antagonizing cisplatin-induced emesis. | [2][7] |
| NK1 Receptor Binding Affinity (IC50) | 0.16 nM (ferret NK1 receptor) | 0.1 nM (human NK1 receptor) | [1][8] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the antiemetic efficacy of compounds in the cisplatin-induced emesis model in ferrets, based on common practices reported in the literature.
1. Animal Model:
-
Housing: Housed individually with free access to food and water, maintained on a regular light-dark cycle.[5]
2. Emetic Challenge:
-
Agent: Cisplatin.[5]
-
Dosage: A dose of 5 mg/kg (i.p.) is often used to induce a biphasic emetic response, mimicking both acute and delayed CINV in humans. Higher doses (e.g., 10 mg/kg, i.p.) can be used to study acute emesis.[5][6]
-
Administration: Intraperitoneal (i.p.) injection.[6]
3. Drug Administration:
-
Test Compounds: this compound or Aprepitant are typically administered orally (p.o.) or intravenously (i.v.) prior to the cisplatin challenge.[7][9]
-
Dosing Regimen: The timing and frequency of drug administration can vary depending on the study design, but it is often given 1-2 hours before cisplatin. For delayed emesis studies, the drug may be administered on subsequent days as well.[10]
4. Observation and Data Collection:
-
Observation Period: Animals are observed for emetic episodes (retching and vomiting) for a defined period, typically up to 72 hours post-cisplatin administration to capture both acute and delayed phases.[7]
-
Parameters Measured:
-
Number of retches and vomits.
-
Latency to the first emetic episode.
-
Duration of emetic episodes.[5]
-
dot
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. scilit.com [scilit.com]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 10. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Casopitant and Other NK1 Receptor Antagonists in Antiemetic Therapy
For Researchers, Scientists, and Drug Development Professionals
The management of chemotherapy-induced nausea and vomiting (CINV) has been significantly advanced by the introduction of neurokinin-1 (NK1) receptor antagonists. These agents, by blocking the binding of substance P to its receptor in the central nervous system, effectively mitigate both acute and delayed emesis. This guide provides a detailed head-to-head comparison of Casopitant with other prominent NK1 receptor antagonists, including Aprepitant, Fosaprepitant, Netupitant, and Rolapitant, supported by available experimental data.
Pharmacological and Pharmacokinetic Properties
A comparative summary of the key pharmacological and pharmacokinetic parameters of this compound and other NK1 receptor antagonists is presented below. This data is essential for understanding their distinct profiles and potential clinical implications.
| Parameter | This compound | Aprepitant | Fosaprepitant | Netupitant | Rolapitant |
| Binding Affinity (Ki/IC50, human NK1 receptor) | High affinity (specific value not publicly available in searched literature) | ~0.1-0.2 nM[1] | Prodrug of Aprepitant | 0.95 nM[2] | 0.66 nM[3][4] |
| Half-life (t½) | ~9-13 hours (in ferrets)[5] | 9-13 hours[6] | Converted to Aprepitant | ~90 hours[3] | ~180 hours[3][6] |
| Metabolism | Substrate and inhibitor of CYP3A4[7][8] | Substrate, moderate inhibitor, and inducer of CYP3A4 and CYP2C9[4] | Prodrug of Aprepitant | Substrate and moderate inhibitor of CYP3A4[3] | Not an inhibitor or inducer of CYP3A4[3] |
| Blood-Brain Barrier Penetration | Yes[9] | Yes[10] | N/A | Yes[3] | Yes |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated the efficacy of this compound in preventing CINV when used in combination with a 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone (B1670325). The primary endpoint in these studies is typically "complete response," defined as no vomiting, retching, or use of rescue medication.
This compound Clinical Trial Data
| Trial Phase | Chemotherapy Emetogenicity | This compound Regimen | Complete Response (Overall Phase, ~120h) | Control Group (Standard Therapy) | Reference |
| Phase III | Moderately Emetogenic (MEC) | 150 mg PO Day 1 | 73% | 59% | |
| Phase III | Moderately Emetogenic (MEC) | 150 mg PO Day 1 + 50 mg PO Days 2-3 | 73% | 59% | |
| Phase III | Moderately Emetogenic (MEC) | 90 mg IV Day 1 + 50 mg PO Days 2-3 | 74% | 59% | |
| Phase II | Highly Emetogenic (HEC) | Various doses (1 or 3 days) | Significantly reduced CINV vs control | Standard Therapy |
Comparative Efficacy with Other NK1 Receptor Antagonists
| Drug | Trial Phase | Chemotherapy Emetogenicity | Complete Response (Overall Phase, ~120h) | Control Group (Standard Therapy) | Reference |
| Aprepitant | Phase III | Highly Emetogenic (HEC) | 72.7% | 52.3% | |
| Netupitant/Palonosetron (NEPA) | Pragmatic Study | Moderately Emetogenic (MEC) | 64.9% | 54.1% (Aprepitant regimen) | |
| Rolapitant | Phase III | Moderately Emetogenic (MEC) | Not specified in abstract | Standard Therapy |
Experimental Protocols
Representative Phase III Clinical Trial Protocol for this compound in MEC
This protocol is a synthesized representation based on published trial descriptions.
Objective: To evaluate the efficacy and safety of this compound for the prevention of CINV in patients receiving moderately emetogenic chemotherapy.
Study Design: A multinational, randomized, double-blind, parallel-group, placebo-controlled clinical trial.
Patient Population: Chemotherapy-naïve patients diagnosed with malignant solid tumors scheduled to receive an anthracycline and cyclophosphamide (B585) (AC)-based MEC regimen.
Treatment Arms:
-
Control Arm: Placebo + Ondansetron (B39145) (8 mg orally twice daily on days 1-3) + Dexamethasone (8 mg intravenously on day 1).
-
This compound Arm 1 (Single Dose): this compound (150 mg orally on day 1) + Ondansetron + Dexamethasone.
-
This compound Arm 2 (3-Day Oral): this compound (150 mg orally on day 1, 50 mg orally on days 2-3) + Ondansetron + Dexamethasone.
-
This compound Arm 3 (IV/Oral): this compound (90 mg intravenously on day 1, 50 mg orally on days 2-3) + Ondansetron + Dexamethasone.
Primary Endpoint: The proportion of patients achieving a complete response (defined as no vomiting, retching, or use of rescue medications) in the first 120 hours after the initiation of MEC.
Secondary Endpoints:
-
Proportion of patients with no vomiting.
-
Proportion of patients with no significant nausea.
-
Time to first emetic episode.
-
Safety and tolerability.
Data Collection: Patients recorded episodes of nausea and vomiting, and the use of rescue medication in a diary. Adverse events were monitored throughout the study.
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor (a G-protein coupled receptor) initiates a signaling cascade that plays a crucial role in the emetic reflex. NK1 receptor antagonists competitively block this binding.
NK1 Receptor Signaling Pathway in Emesis
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an NK1 receptor antagonist.
Workflow of a CINV Clinical Trial
Conclusion
This compound has demonstrated significant efficacy in preventing CINV in combination with standard antiemetic therapy. Its pharmacokinetic profile suggests a duration of action suitable for managing both acute and delayed CINV. While direct comparative efficacy data against other NK1 receptor antagonists is limited, the available evidence from placebo-controlled trials indicates that this compound is a potent and effective agent in this class. The choice of a specific NK1 receptor antagonist may be guided by factors such as its pharmacokinetic properties, potential for drug interactions, and the specific clinical scenario. Further head-to-head trials would be invaluable in establishing a more definitive comparative efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the combination neurokinin-1 receptor antagonist, palonosetron, and dexamethasone compared to others for the prophylaxis of chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis of randomized controlled trials - Chow - Annals of Palliative Medicine [apm.amegroups.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Casopitant with Other Neurokinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the neurokinin-1 (NK1) receptor antagonist, Casopitant, with a focus on its cross-reactivity with other neurokinin receptors, namely the NK2 and NK3 receptors. While the development of this compound was discontinued (B1498344) by GlaxoSmithKline, its profile as a potent and selective NK1 receptor antagonist remains of interest to researchers in the field of neurokinin pharmacology. This document compiles available preclinical data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for understanding the selectivity of this class of compounds.
Executive Summary
This compound (GW679769) is a highly potent and selective antagonist of the neurokinin-1 (NK1) receptor. Preclinical data indicates that this compound exhibits sub-nanomolar affinity for the NK1 receptor. While specific quantitative binding data for this compound at the human NK2 and NK3 receptors is not widely available in peer-reviewed literature, compounds of the same class, such as Aprepitant, have demonstrated a high degree of selectivity for the NK1 receptor over the NK2 and NK3 receptors. This guide presents the available data for this compound and provides a comparative context using data from the well-characterized NK1 receptor antagonist, Aprepitant. Detailed experimental protocols for assessing neurokinin receptor binding and functional activity are also provided to support further research in this area.
Data Presentation: Neurokinin Receptor Binding Affinities
The following tables summarize the binding affinities of this compound and the comparator NK1 receptor antagonist, Aprepitant, for the neurokinin receptors.
Table 1: Binding Affinity of this compound for the Neurokinin-1 Receptor
| Compound | Receptor | Species | Assay Type | IC50 (nM) |
| This compound | NK1 | Ferret | Radioligand Binding | 0.16 |
Table 2: Comparative Binding Affinities of Aprepitant for Human Neurokinin Receptors
| Compound | Receptor | Assay Type | IC50 (nM) | Selectivity (fold vs NK1) |
| Aprepitant | NK1 | Radioligand Binding | 0.1 | - |
| NK2 | Radioligand Binding | 4500 | 45,000 | |
| NK3 | Radioligand Binding | 300 | 3,000 |
This data for Aprepitant illustrates the typical selectivity profile of a non-peptide NK1 receptor antagonist, with significantly lower affinity for the NK2 and NK3 receptors. It is anticipated that this compound would exhibit a similar high degree of selectivity.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the neurokinin signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are generalized protocols for key experiments used to determine the cross-reactivity of ligands with neurokinin receptors.
Radioligand Binding Assay for NK1, NK2, and NK3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for human NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), and [³H]-SR142801 (for NK3).
-
Non-specific binding control: High concentration of unlabeled Substance P (for NK1), Neurokinin A (for NK2), and SR142801 (for NK3).
-
Test compound: this compound, serially diluted.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membrane suspension.
-
Competitive Binding: 25 µL of serially diluted this compound, 25 µL of radioligand, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization mediated by NK1, NK2, and NK3 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human NK1, NK2, or NK3 receptor and a G-protein that couples to a calcium-sensitive reporter (e.g., aequorin or a fluorescent calcium indicator like Fluo-4).
-
Agonists: Substance P (for NK1), Neurokinin A (for NK2), and Neurokinin B (for NK3).
-
Test compound: this compound, serially diluted.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (if not using aequorin-expressing cells).
-
A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading (if applicable): If using a fluorescent calcium indicator, load the cells with the dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence (or luminescence for aequorin) over time.
-
Data Analysis:
-
Determine the maximum response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent NK1 receptor antagonist with a high degree of selectivity, a characteristic feature of this class of therapeutic agents. While direct comparative binding data for this compound across all human neurokinin receptors is limited in the public domain, the available information, supported by comparative data from other selective NK1 receptor antagonists like Aprepitant, strongly suggests minimal cross-reactivity with NK2 and NK3 receptors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own assessments of selectivity for novel neurokinin receptor ligands. Further studies would be beneficial to definitively quantify the cross-reactivity profile of this compound and other investigational compounds.
A Comparative Analysis of Casopitant and Fosaprepitant for the Prevention of Delayed Emesis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Casopitant and Fosaprepitant in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). This document synthesizes available clinical trial data, details experimental methodologies, and illustrates key biological pathways and study designs.
Delayed emesis, occurring 24 to 120 hours after chemotherapy, poses a significant challenge in cancer patient care. Both this compound and Fosaprepitant are neurokinin-1 (NK1) receptor antagonists designed to mitigate this distressing side effect by blocking the action of substance P in the brain's emetic pathway. While both drugs target the same receptor, their clinical development and availability have differed. Fosaprepitant, a prodrug of Aprepitant, is an established therapeutic option. This compound, despite showing promise in clinical trials, did not proceed to market. This guide offers a comparative overview based on published clinical data.
Mechanism of Action: Targeting the NK1 Receptor
Chemotherapy-induced nausea and vomiting are complex processes involving multiple neurotransmitter pathways. The delayed phase of CINV is primarily mediated by substance P binding to NK1 receptors in the central nervous system.[1][2] Both this compound and Fosaprepitant are highly selective antagonists of the NK1 receptor, thereby inhibiting this key signaling pathway involved in emesis.[1][3] Fosaprepitant is an intravenous prodrug that is rapidly converted to its active form, Aprepitant, in the body.[1][2]
References
- 1. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published findings on Casopitant's antiemetic properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiemetic properties of Casopitant (B1241461), a selective neurokinin-1 (NK1) receptor antagonist, with other established antiemetic agents. The data presented is collated from published Phase II and Phase III clinical trials to ensure an objective evaluation of its efficacy and reproducibility in the prevention of chemotherapy-induced nausea and vomiting (CINV).
Comparative Efficacy of this compound in CINV
This compound has been systematically evaluated in rigorous, double-blind, randomized clinical trials. The primary endpoint in these studies was typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication. The data consistently demonstrates a significant improvement in CR rates when this compound is added to standard therapy (a 5-HT3 receptor antagonist and a corticosteroid) for both highly and moderately emetogenic chemotherapy.
Quantitative Data Summary
The following tables summarize the key efficacy data from pivotal clinical trials, comparing this compound-containing regimens to standard therapy.
Table 1: Efficacy of this compound in Highly Emetogenic Chemotherapy (HEC)
| Treatment Arm | N | Complete Response (Overall Phase, 0-120h) | No Vomiting (Overall Phase, 0-120h) | No Significant Nausea (Overall Phase, 0-120h) |
| This compound + Ondansetron (B39145) + Dexamethasone (B1670325) | 540 | 79% | 81% | 66% |
| Placebo + Ondansetron + Dexamethasone | 269 | 65% | 68% | 57% |
Table 2: Efficacy of this compound in Moderately Emetogenic Chemotherapy (MEC)
| Treatment Arm | N | Complete Response (Overall Phase, 0-120h) | No Vomiting (Overall Phase, 0-120h) | No Significant Nausea (Overall Phase, 0-120h) |
| This compound + Ondansetron + Dexamethasone | 1341 | 73% | 80% | 58% |
| Placebo + Ondansetron + Dexamethasone | 592 | 59% | 70% | 55% |
Experimental Protocols
The reproducibility of the findings for this compound is supported by the consistent methodology employed across its clinical trial program. Below are the detailed methodologies for the key experiments cited in this guide.
Phase III Clinical Trial Protocol for HEC
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Chemotherapy-naïve patients scheduled to receive a cisplatin-based (≥70 mg/m²) highly emetogenic chemotherapy regimen.
-
Treatment Arms:
-
This compound Arm: this compound (150 mg orally on day 1 or 90 mg intravenously on day 1 followed by 50 mg orally on days 2 and 3), ondansetron (32 mg intravenously on day 1), and dexamethasone (12 mg orally on day 1, and 8 mg orally on days 2-4).
-
Control Arm: Placebo, ondansetron (32 mg intravenously on day 1), and dexamethasone (20 mg orally on day 1, and 8 mg orally twice daily on days 2-4).
-
-
Primary Endpoint: The proportion of patients achieving a Complete Response (no emesis and no rescue medication) during the 120-hour period following chemotherapy administration.
-
Secondary Endpoints: Incidence of vomiting, time to first emetic episode, and assessment of nausea using a visual analog scale (VAS).
-
Data Analysis: Efficacy was analyzed on a modified intention-to-treat population. The proportion of patients with a Complete Response was compared between treatment arms using the Cochran-Mantel-Haenszel test, stratified by gender and country.
Phase III Clinical Trial Protocol for MEC
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Patient Population: Chemotherapy-naïve patients with breast cancer (96%) scheduled to receive an anthracycline and cyclophosphamide-based moderately emetogenic chemotherapy regimen.[1]
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients achieving a Complete Response (no vomiting/retching or use of rescue medications) in the first 120 hours after the initiation of MEC.[1]
-
Data Analysis: The proportion of patients achieving a complete response was compared between each this compound arm and the control arm.[1]
Visualizations
Signaling Pathway of Chemotherapy-Induced Emesis and Site of Action for Antiemetics
Chemotherapy-induced nausea and vomiting is a complex process involving both central and peripheral pathways. The diagram below illustrates the key signaling events and the points of intervention for different classes of antiemetic drugs.
Caption: Signaling pathway of CINV and points of antiemetic drug intervention.
Experimental Workflow for a Typical this compound Phase III Clinical Trial
The logical flow of a Phase III clinical trial for this compound is depicted below, from patient screening to the final analysis of the primary endpoint.
References
Benchmarking Novel NK1 Antagonists: A Comparative Guide Featuring Casopitant
For Researchers, Scientists, and Drug Development Professionals
The development of novel neurokinin-1 (NK1) receptor antagonists remains a critical area of research for the management of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and other conditions mediated by Substance P. Casopitant, a potent and selective NK1 receptor antagonist, serves as an important benchmark in this field due to its well-characterized preclinical and clinical profile. This guide provides a comparative analysis of this compound against other key NK1 receptor antagonists, supported by experimental data and detailed methodologies to aid in the development of next-generation therapeutics.
Performance Comparison of NK1 Receptor Antagonists
The efficacy of an NK1 receptor antagonist is primarily determined by its binding affinity to the receptor and its functional potency in blocking the downstream signaling initiated by Substance P. The following tables summarize the available quantitative data for this compound and other significant antagonists.
Table 1: In Vitro Receptor Binding Affinity
This table compares the binding affinities (Ki or IC50) of various antagonists to the human NK1 receptor. A lower value indicates a higher affinity.
| Compound | Binding Affinity (Ki/IC50, nM) | Species | Notes |
| This compound | High Affinity (exact value not specified in reviewed literature) | Human/Ferret | Described as a potent and selective antagonist of the human NK1 receptor.[1][2] |
| Aprepitant (B1667566) | 0.1 (IC50) | Human | Highly selective for the NK1 receptor.[3] |
| Netupitant | 0.95 (Ki) | Human (in CHO cells) | Potent and highly selective antagonist. |
| Rolapitant | 0.66 (Ki) | Human | Potent, selective, and long-acting antagonist. |
Table 2: In Vitro Functional Potency
This table presents the functional potency of the antagonists in inhibiting Substance P-induced cellular responses, typically measured as the half-maximal inhibitory concentration (IC50) in a calcium mobilization assay.
| Compound | Functional Potency (IC50, nM) | Assay Type | Cell Line | Notes |
| This compound | Data not available in reviewed literature | - | - | - |
| Aprepitant | ~11.76 - 15.32 µM | Cell Proliferation Assay | GBC-SD and NOZ cells | Note: This IC50 is for anti-proliferative effects in cancer cells, not a direct measure of NK1 receptor antagonism in a functional assay. |
| Netupitant | Data not available in reviewed literature | - | - | - |
| Rolapitant | Data not available in reviewed literature | - | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and the experimental cascades is crucial for understanding the mechanism of action and the evaluation process for novel NK1 antagonists.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of novel NK1 receptor antagonists.
NK1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or a specific radiolabeled antagonist).
-
Add increasing concentrations of the unlabeled test compound (and this compound as a reference).
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled standard NK1 receptor antagonist (e.g., aprepitant).
-
Add the prepared cell membranes to each well.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Detection and Data Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (IC50) of a test compound in blocking Substance P-induced activation of the NK1 receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate CHO or HEK293 cells expressing the human NK1 receptor in a 96-well black-walled, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells to allow for dye uptake (e.g., 30-60 minutes at 37°C).
-
-
Antagonist and Agonist Addition:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the test compound (and this compound as a reference) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of Substance P (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells to stimulate the NK1 receptor.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the Substance P-induced calcium mobilization) using non-linear regression.
-
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the in vivo efficacy of a test compound in preventing acute and delayed emesis. The ferret is a well-established model as its emetic response to chemotherapy is similar to that in humans.[2]
Methodology:
-
Animal Acclimatization and Housing:
-
Acclimatize male ferrets to the laboratory conditions for at least one week before the experiment.
-
House the animals individually with ad libitum access to food and water.
-
-
Drug Administration:
-
Administer the test compound (and this compound as a positive control, and vehicle as a negative control) via the desired route (e.g., oral or intravenous) at a predetermined time before the emetogen challenge.
-
-
Induction of Emesis:
-
Administer a high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.
-
-
Observation and Data Collection:
-
Observe the animals continuously for a defined period to assess acute emesis (e.g., 0-4 hours post-cisplatin).
-
Continue to monitor the animals at regular intervals to assess delayed emesis (e.g., up to 72 hours post-cisplatin).
-
Record the number of retches and vomits for each animal.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the test compound-treated groups to the vehicle-treated group.
-
Calculate the percentage of protection against emesis for each dose of the test compound.
-
Determine the effective dose (ED50) of the test compound.
-
By utilizing these standardized protocols and comparing the results with the established data for this compound, researchers can effectively evaluate the potential of novel NK1 receptor antagonists and accelerate the development of improved anti-emetic therapies.
References
- 1. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Structure-Activity Relationship of Casopitant and its Analogs as NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, and its related derivatives. This compound (GW679769) was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of novel and more effective NK1 receptor antagonists.
Introduction to this compound and the NK1 Receptor
This compound is a piperazine (B1678402) derivative that acts as a competitive antagonist at the NK1 receptor.[1] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for Substance P, a neuropeptide involved in emesis, pain transmission, and inflammation.[2] Upon activation, the NK1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in cellular signaling. By blocking the binding of Substance P, this compound and its analogs inhibit this signaling pathway, thereby exerting their antiemetic effects.[2]
Structure-Activity Relationship of Piperidine-Based NK1 Antagonists
While specific structure-activity relationship (SAR) data for a broad series of direct this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related 4-substituted and 2,4-disubstituted piperidine-based NK1 receptor antagonists. These studies reveal key structural motifs essential for high-affinity binding and functional antagonism.
The general structure of these antagonists consists of a central piperidine (B6355638) core with substitutions at the 1, 2, and 4 positions. The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in many potent NK1 antagonists and is crucial for high-affinity receptor binding.
| Compound | R1 | R2 | hNK1 IC50 (nM) | Reference |
| This compound | -CH(CH3)-N(CH3)-C(O)- | 4-acetylpiperazin-1-yl | ~0.33 (pKi 9.48) | [GlaxoSmithKline] |
| Analog 1 | -CH2-O-CH2-(3,5-bis(CF3)Ph) | -Ph | 0.95 | [3][4] |
| Analog 2 | -CH2-O-CH2-(3,5-bis(CF3)Ph) | -Ph | 5.3 | [3][4] |
| Analog 3 | -CH2-O-CH2-(3,5-bis(CF3)Ph) | -Ph | 5.7 | [3][4] |
Note: The data presented for Analogs 1, 2, and 3 are from studies on 4,4-disubstituted piperidine NK1 antagonists, which are structurally related to this compound and provide insights into the SAR of this class of compounds.
Key SAR Observations:
-
3,5-Bis(trifluoromethyl)benzyl Ether Moiety: The presence of a 3,5-bis(trifluoromethyl)benzyl ether group at the 4-position of the piperidine ring is consistently associated with high NK1 receptor affinity.[3][4] This lipophilic group is believed to interact with a hydrophobic pocket within the receptor.
-
Substituents on the Piperidine Nitrogen: The piperidine nitrogen tolerates a variety of substituents, including acyl and sulfonyl groups, without a significant loss of affinity.[3][4] This position is a key point for modification to modulate pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at the chiral centers of the molecule is critical for potent antagonist activity. The specific stereoisomer of this compound, (2R,4S), is the active enantiomer.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize NK1 receptor antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), and 40 µg/mL bacitracin.
-
Non-specific Binding Control: 1 µM unlabeled Substance P.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Substance P, and varying concentrations of the test compound or control in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the Substance P-induced increase in intracellular calcium.
Materials:
-
Cells: CHO cells stably expressing the human NK1 receptor.
-
Culture Medium: Standard cell culture medium appropriate for CHO cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.
-
Agonist: Substance P.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-NK1 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium mobilization is quantified, and the IC50 value is determined.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating NK1 receptor antagonists.
References
- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of Casopitant: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, with other therapeutic alternatives. The information presented is collated from available preclinical and clinical data to assist researchers in understanding its therapeutic window for various indications, primarily focusing on chemotherapy-induced nausea and vomiting (CINV).
Executive Summary
This compound demonstrated significant efficacy in preventing CINV in clinical trials, comparable to the first-in-class NK1 receptor antagonist, Aprepitant. As a selective antagonist of the NK1 receptor, this compound blocks the binding of Substance P, a key neurotransmitter involved in the emetic reflex. While its development for CINV showed promise, further development was halted. Investigations into other indications, such as depression and anxiety, were also discontinued, providing insights into the therapeutic limitations and potential central nervous system (CNS) side effects at higher receptor occupancy levels. This guide synthesizes the available in vivo data to delineate the therapeutic window of this compound.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its therapeutic effect by blocking the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. This mechanism is central to its antiemetic properties and was also the basis for its exploration in other CNS disorders.
Comparative In Vivo Efficacy for CINV
Clinical trials have been the primary source of in vivo efficacy data for this compound in the context of CINV. The ferret model, a well-established preclinical model for emesis, has also been instrumental in its development.
Preclinical Efficacy in the Ferret Model
The ferret model of cisplatin-induced emesis is a standard for evaluating antiemetic drugs. In this model, this compound demonstrated dose-dependent inhibition of retching and vomiting.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets.
-
Emetic Challenge: Cisplatin (B142131) (5-10 mg/kg, intraperitoneal injection).
-
Drug Administration: this compound administered orally or intraperitoneally at various doses prior to cisplatin challenge.
-
Efficacy Endpoints:
-
Number of retches and vomits.
-
Latency to the first emetic event.
-
Reduction in nausea-like behaviors (e.g., forward stretching, gagging).
-
-
Observation Period: Typically 24-72 hours post-cisplatin administration to assess both acute and delayed phases of emesis.
While direct comparative potency data with Aprepitant in the same preclinical study is limited in publicly available literature, both drugs have shown efficacy in this model.
Clinical Efficacy in CINV
Phase II and III clinical trials evaluated this compound in combination with a 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone. The primary endpoint was typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.
Table 1: Phase III Clinical Trial Efficacy of this compound in Highly Emetogenic Chemotherapy (HEC)
| Treatment Arm (in addition to Ondansetron & Dexamethasone) | Number of Patients (n) | Complete Response (CR) Rate (0-120h) | p-value vs. Control |
| Placebo (Control) | 265 | 66% | - |
| This compound 150 mg PO (single dose) | 266 | 86% | <0.0001 |
| This compound 90 mg IV (Day 1) + 50 mg PO (Days 2-3) | 269 | 80% | 0.0004 |
Table 2: Phase II Clinical Trial Efficacy of this compound in Moderately Emetogenic Chemotherapy (MEC)
| Treatment Arm (in addition to Ondansetron & Dexamethasone) | Number of Patients (n) | Complete Response (CR) Rate (0-120h) | p-value vs. Control |
| Placebo (Control) | ~180 | 69.4% | - |
| This compound 50 mg PO daily (Days 1-3) | ~180 | 80.8% | 0.0127 |
| This compound 100 mg PO daily (Days 1-3) | ~180 | 78.5% | ns |
| This compound 150 mg PO daily (Days 1-3) | ~180 | 84.2% | <0.01 |
Comparison with Other NK1 Receptor Antagonists
This compound's primary competitors in the NK1 receptor antagonist class are Aprepitant, Rolapitant, and Netupitant.
Table 3: Comparison of Key Features of NK1 Receptor Antagonists
| Feature | This compound | Aprepitant | Rolapitant | Netupitant |
| Status | Development Halted | Approved | Approved | Approved (in combination) |
| Half-life | ~11 hours | 9-13 hours | ~180 hours | ~90 hours |
| CYP3A4 Interaction | Moderate Inhibitor | Moderate Inhibitor & Inducer | No Inhibition/Induction | Moderate Inhibitor |
| Primary Indication | CINV (investigational) | CINV, PONV | CINV | CINV (with Palonosetron) |
| Brain Penetration | Yes | Yes | Yes | Yes |
In Vivo Validation for Other Indications: Depression and Anxiety
This compound's high brain penetration led to its investigation for CNS disorders like major depressive disorder and anxiety. However, clinical trials in these areas were discontinued. This suggests that while the drug effectively engages central NK1 receptors, achieving the desired therapeutic effect for these complex disorders without dose-limiting side effects proved challenging, thus defining a narrower therapeutic window for these indications compared to CINV.
Experimental Protocol: Forced Swim Test (Mouse Model of Depression)
-
Animal Model: Male mice (e.g., C57BL/6 or BALB/c).
-
Procedure:
-
Pre-test (Day 1): Mice are placed in a cylinder of water (25°C) for 15 minutes from which they cannot escape.
-
Test (Day 2): 24 hours after the pre-test, mice are returned to the water cylinder for a 5-minute session.
-
-
Drug Administration: this compound or vehicle administered at various time points before the test session.
-
Efficacy Endpoint: Immobility time during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Safety Operating Guide
Proper Disposal of Casopitant: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Casopitant, a neurokinin-1 (NK1) receptor antagonist. Developed for researchers, scientists, and drug development professionals, this guidance is intended to foster a culture of safety and environmental responsibility in the laboratory. While this compound's development for chemotherapy-induced nausea and vomiting was discontinued, its use in research settings necessitates clear and effective disposal protocols.
Hazard Assessment and Waste Classification
Prior to disposal, a thorough hazard assessment is paramount. Based on available Safety Data Sheets (SDS), this compound mesylate presents several hazards that must be considered in its handling and disposal.
Hazard Summary for this compound Mesylate
| Hazard Statement | GHS Classification | Description |
| Harmful if swallowed | Acute toxicity - oral 4 | Ingestion of the substance can be harmful. |
| Causes serious eye damage | Eye damage 1 | Direct contact can cause severe injury to the eyes.[1] |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity (repeated exposure) 2 | Long-term or repeated exposure may lead to organ damage.[1] |
| Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | Release into the environment can cause long-term harm to aquatic ecosystems.[1] |
Due to its toxicity profile, particularly its potential for organ damage and aquatic toxicity, this compound should be managed as a hazardous chemical waste. While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code (e.g., P-list or U-list) has not been officially assigned to this compound, it is prudent to handle it with the same level of caution as other potent pharmaceutical compounds.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated materials. This protocol is based on general best practices for hazardous pharmaceutical waste and should be adapted to comply with all applicable federal, state, and local regulations.
Step 1: Segregation of Waste
-
Bulk this compound: Unused, expired, or off-specification this compound powder or solutions should be collected in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: All items that have come into direct contact with this compound, such as vials, syringes, pipette tips, and contaminated personal protective equipment (PPE), are to be considered trace-contaminated waste. These materials should be segregated from non-hazardous laboratory trash.
Step 2: Container Selection and Labeling
-
Utilize containers that are compatible with the chemical nature of the waste and are leak-proof with a secure lid.
-
For bulk this compound waste, a designated hazardous waste container is required.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution"). The accumulation start date should also be clearly marked.
Step 3: On-site Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is secure and away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to mitigate spills.
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash. This is critical to prevent environmental contamination and ensure regulatory compliance.
-
Provide the waste management company with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and disposal, which will likely involve incineration at a permitted facility.
Step 5: Documentation
-
Maintain a detailed inventory of all this compound waste generated and disposed of.
-
Retain all disposal records, including manifests from the hazardous waste contractor, in accordance with your institution's policies and regulatory requirements.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the appropriate disposal path for materials potentially contaminated with this compound.
This structured approach to the disposal of this compound is designed to protect laboratory personnel, the wider community, and the environment. Adherence to these procedures is a cornerstone of responsible scientific practice. For further details, always refer to the manufacturer's Safety Data Sheet and your institution's specific environmental health and safety guidelines.
References
Personal protective equipment for handling Casopitant
Essential Safety and Handling Guide for Casopitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Safety Data Summary
This compound mesylate is a potent neurokinin-1 (NK1) receptor antagonist.[1] According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage: Can cause serious eye damage.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | GHS Code | Description |
| Acute toxicity - oral | H302 | Harmful if swallowed.[2] |
| Eye damage | H318 | Causes serious eye damage.[2] |
| Specific target organ toxicity (repeated exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[2] |
| Hazardous to the aquatic environment, long-term hazard | H411 | Toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected.[3][4] The following table outlines the recommended PPE for handling this compound based on its hazard profile and general guidelines for handling hazardous drugs.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile gloves, 4 mil minimum).[5] | To prevent skin contact with the hazardous drug.[5] The outer glove should be removed and disposed of immediately after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and airborne particles that can cause serious eye damage.[2] |
| Body Protection | Disposable gown resistant to permeability by hazardous drugs.[7] Gowns should be changed every 2-3 hours or immediately after a spill or splash.[7] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used when there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, especially when handling the powder form. |
| Foot Protection | Disposable shoe covers should be worn in areas where this compound is handled. | To prevent the spread of contamination. |
Operational Plan for Safe Handling
Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage or leakage upon receipt.[3]
-
Wear appropriate PPE, including gloves, when unpacking this compound.
-
Treat all vials and containers as potentially contaminated.[5]
Storage:
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
Store separately from non-hazardous drugs.[7]
-
The storage area should be under negative pressure if handling antineoplastic hazardous drugs that require manipulation.[7]
Compounding and Handling:
-
All manipulations of this compound that could generate aerosols or dust should be performed in a ventilated cabinet, such as a Class II Biosafety Cabinet or a fume hood.[5][6]
-
Use a disposable work surface liner to contain any potential spills.[5]
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]
Emergency Procedures
Spills:
-
Evacuate and restrict access to the spill area.
-
Don appropriate PPE , including a respirator if the spill involves powder.
-
Contain the spill using absorbent pads.
-
Clean the area with an appropriate deactivating agent and cleaning materials.
-
Collect all cleanup materials in a designated hazardous waste container.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste.
-
PPE and Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers) and contaminated materials (e.g., wipes, absorbent pads) should be disposed of in a clearly labeled hazardous waste container.[8]
-
Unused this compound and Empty Vials: Unused or expired this compound and empty vials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of these materials in regular trash or down the drain.
-
Sharps: Any contaminated sharps (needles, syringes) must be disposed of in a designated sharps container for hazardous waste.[8]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
